Bimatoprost-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C25H37NO4 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2 |
InChI Key |
AQOKCDNYWBIDND-BJZNXRQDSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)NCC)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Bimatoprost-d4: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic route for Bimatoprost-d4, a deuterated analog of the prostaglandin F2α derivative, Bimatoprost. This document is intended for an audience with a strong background in organic chemistry and drug development.
Core Chemical Properties
This compound is a synthetic prostaglandin analog in which four hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic and metabolic studies to trace the compound's fate within a biological system. The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-(ethyl-d4)hept-5-enamide |
| Molecular Formula | C25H32D4NO4[1] |
| Molecular Weight | 418.6 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 66-68 °C (for non-deuterated Bimatoprost) |
| Solubility | Soluble in chloroform, dichloromethane (slightly), and methanol (slightly). Insoluble in water. |
| CAS Number | 155206-00-1 (Unlabelled) |
| Alternate Names | 17-phenyl trinor PGF2α ethyl amide-d4[1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that can be adapted from established routes for non-deuterated Bimatoprost. A key step is the introduction of the deuterated ethylamino group. The following is a representative synthetic workflow.
Experimental Protocol: Synthesis of this compound
This protocol is a composite representation based on known synthetic methods for Bimatoprost and its analogs.
Step 1: Protection of Corey Lactone Diol
The synthesis typically begins with the commercially available (-)-Corey lactone diol. The hydroxyl groups are protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the tetrahydropyranyl (THP) ether.
-
To a solution of (-)-Corey lactone diol in a suitable solvent such as dichloromethane, add 3,4-dihydro-2H-pyran in the presence of a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the protected Corey lactone is purified by column chromatography.
Step 2: Reduction of the Lactone
The protected lactone is then reduced to the corresponding lactol (a hemiacetal).
-
The protected lactone is dissolved in an anhydrous solvent like toluene and cooled to a low temperature (e.g., -78 °C).
-
A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise.
-
The reaction is carefully monitored by TLC. Once the starting material is consumed, the reaction is quenched with a suitable reagent like methanol.
-
The product is extracted and purified to yield the protected lactol.
Step 3: Wittig Reaction to Form the α-Chain
The upper side chain (α-chain) is introduced via a Wittig reaction.
-
A Wittig reagent, such as (4-carboxybutyl)triphenylphosphonium bromide, is treated with a strong base (e.g., potassium tert-butoxide) in an anhydrous solvent to form the ylide.
-
The protected lactol from the previous step is then added to the ylide solution.
-
The reaction mixture is stirred until the formation of the prostaglandin intermediate is complete.
-
The product, a carboxylic acid, is isolated and purified.
Step 4: Amidation with Deuterated Ethylamine
This is the crucial step where the deuterated moiety is introduced.
-
The carboxylic acid intermediate is converted to an activated ester or is directly reacted with deuterated ethylamine (ethylamine-d4).
-
For direct amidation, the carboxylic acid is dissolved in a suitable solvent, and a coupling agent (e.g., DCC or EDC) is added, followed by ethylamine-d4.
-
The reaction is stirred at room temperature.
-
The resulting amide is purified by chromatography.
Step 5: Deprotection
The final step is the removal of the protecting groups from the hydroxyl functions.
-
The protected this compound is dissolved in a solvent mixture, typically containing an acid such as acetic acid or hydrochloric acid in a protic solvent.
-
The reaction is stirred until deprotection is complete as monitored by TLC.
-
The final product, this compound, is purified by column chromatography to yield a white to off-white solid.
Synthesis Workflow Diagram
References
Bimatoprost-d4 as a Stable Isotope-Labeled Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Bimatoprost-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of bimatoprost in biological matrices. The use of a SIL-IS is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods. This is particularly important for potent, low-dosage drugs like bimatoprost, where concentrations in systemic circulation can be exceedingly low.
The Role of this compound in Quantitative Bioanalysis
This compound is a deuterated analog of bimatoprost, a synthetic prostamide used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1] In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, but is mass-differentiated. This compound fulfills these criteria, making it an excellent tool for reliable quantification of bimatoprost in complex biological samples such as plasma and aqueous humour.[2]
Validated Bioanalytical Method Performance
The following tables summarize the quantitative performance of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of bimatoprost in human plasma, utilizing a stable isotope-labeled internal standard like this compound.
Table 1: Linearity and Sensitivity of Bimatoprost Quantification in Human Plasma
| Parameter | Value |
| Linearity Range | 0.2 - 800 pg/mL |
| Correlation Coefficient (r²) | 0.994 |
| Lower Limit of Quantitation (LLOQ) | 0.50 pg/mL |
| Limit of Detection (LOD) | 0.2 pg/mL |
Data compiled from a sensitive LC-MS/MS method for bimatoprost in human plasma.[3]
Table 2: Accuracy and Precision of Bimatoprost Quantification in Human Plasma
| Quality Control Sample | Accuracy (% error) | Precision (%CV) |
| Low QC | < 11% | < 11% |
| Medium QC | < 11% | < 11% |
| High QC | < 11% | < 11% |
Acceptance criteria for bioanalytical method validation are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[4][5]
Table 3: Recovery of Bimatoprost from Human Plasma
| Concentration Level | Mean Recovery |
| 5 pg/mL | > 90% |
| 200 pg/mL | > 90% |
Recovery was determined by comparing the analyte response in extracted samples to the response in post-extraction spiked samples.[3]
Experimental Protocols
A robust and sensitive method for the quantification of bimatoprost in human plasma using LC-MS/MS with this compound as an internal standard involves the following key steps.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 400 µL of human plasma, add the internal standard (this compound) solution.
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.[3]
-
Add 4 mL of an 80:20 (v/v) mixture of ethyl acetate and n-hexane.[3]
-
Vortex the samples for 10 minutes.[3]
-
Centrifuge at 1204 rcf for 5 minutes to separate the aqueous and organic layers.[3]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the dried residue in 150 µL of 30:70 (v/v) acetonitrile/5mM ammonium formate in water.[3]
-
Inject a 20 µL aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of bimatoprost and its internal standard.[6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate with 0.02% formic acid) and an organic component (e.g., acetonitrile/water with 0.02% formic acid) is employed.[4]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[4] Specific precursor-to-product ion transitions for both bimatoprost and this compound are monitored to ensure selectivity and accurate quantification. For example, the precursor-product ion pair for bimatoprost has been cited as m/z 416.5 > 362.3, and for a deuterated bimatoprost acid (d4) as m/z 391.6 > 197.0.[2]
Visualizing the Workflow and Mechanism of Action
To further elucidate the practical application and pharmacological context of bimatoprost, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of its therapeutic target.
References
- 1. Prostaglandin F2-alpha receptor | Abcam [abcam.com]
- 2. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. | Semantic Scholar [semanticscholar.org]
- 3. sciex.com [sciex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Synthesis and Characterization of Bimatoprost-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bimatoprost-d4, a deuterated analog of the ocular hypotensive agent Bimatoprost. This document details the synthetic route, purification, and analytical characterization of this compound, intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Bimatoprost is a prostaglandin analog used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Deuterium-labeled compounds, such as this compound, are crucial tools in pharmaceutical research, particularly as internal standards in quantitative bioanalytical assays using mass spectrometry.[3][4] The substitution of hydrogen with deuterium atoms provides a distinct mass difference without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.[4] This guide outlines a feasible synthetic pathway and the expected analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of a suitable Bimatoprost ester precursor with a deuterated ethylamine. A general scheme for this synthesis is presented below, adapted from methodologies described for deuterated prostaglandin analogs.[5]
Synthetic Scheme
A plausible synthetic route involves the reaction of Bimatoprost methyl ester with deuterated ethylamine (ethylamine-d5 is commercially available and would yield a d5 analog, for a d4 analog, a custom synthesis of ethylamine-1,1,2,2-d4 would be required). For the purpose of this guide, we will describe the general reaction with a deuterated ethylamine.
Caption: Synthetic Workflow for this compound.
Experimental Protocol: Synthesis
A representative experimental protocol for the synthesis of a deuterated Bimatoprost analog is as follows[5]:
-
Reaction Setup: In a suitable reaction vessel, dissolve the Bimatoprost ester precursor (e.g., Bimatoprost methyl ester) in a deuterated solvent such as deuterated dimethylformamide (DMF-d7).
-
Amidation: Add an excess of the deuterated ethylamine to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 40-70°C and stir for an extended period (e.g., 24-48 hours), monitoring the reaction progress by an appropriate technique like TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be redissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
Experimental Protocol: Purification
The crude product can be purified using column chromatography on silica gel.
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane/ethyl acetate).
-
Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Expected Yield
Based on similar preparations of deuterated prostaglandin amides, the expected yield for this synthesis can be in the range of 70-85%.[5]
Characterization of this compound
The structural identity and purity of the synthesized this compound should be confirmed by various analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
Mass Spectrometry
Mass spectrometry is a key technique for confirming the incorporation of deuterium and determining the molecular weight of this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: A C18 reversed-phase column is typically used. The mobile phase could consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed.
-
Mass Spectrometry Parameters: The mass spectrometer is operated in the positive ion mode. For quantitative analysis, Multiple Reaction Monitoring (MRM) is used.
Table 1: Mass Spectrometry Data for Bimatoprost and its Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Bimatoprost | 416.5 [MH]+ | 362.3 | [3] |
| Bimatoprost-d5 | 421.5 [MH]+ | 367.3 | [3] |
| This compound (Expected) | 420.5 [MH]+ | 366.3 |
Note: The expected values for this compound are extrapolated from the known fragmentation of Bimatoprost and its d5 analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the position of the deuterium labels.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
In the ¹H NMR spectrum of this compound (with deuterium on the ethyl group), the signals corresponding to the ethyl amide protons would be absent or significantly reduced. The ¹³C NMR spectrum would show the corresponding carbon signals, although they might be broadened or show altered splitting patterns due to the deuterium coupling.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Purity Assessment: The purity is determined by the peak area percentage of the main this compound peak relative to all other peaks in the chromatogram.
Table 2: Summary of Characterization Data
| Technique | Parameter | Expected Result |
| Mass Spectrometry | Molecular Weight | 419.59 g/mol |
| [MH]+ | ~420.6 m/z | |
| ¹H NMR | Chemical Shifts | Absence or reduction of signals for the ethyl amide protons. Other signals consistent with the Bimatoprost structure. |
| ¹³C NMR | Chemical Shifts | Signals consistent with the Bimatoprost carbon skeleton. |
| HPLC | Purity | ≥98% |
Bimatoprost Signaling Pathway
Bimatoprost is thought to exert its ocular hypotensive effect by increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[1][7] While its exact receptor is still a subject of research, it is believed to act on prostamide receptors.[1][7] Its signaling may involve the activation of Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.
Caption: Proposed Signaling Pathway of Bimatoprost.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The described synthetic route offers a practical approach for obtaining this valuable labeled compound. The characterization methods outlined are essential for verifying the identity, purity, and extent of deuterium incorporation in the final product. This compound, once synthesized and characterized, can serve as a reliable internal standard for the quantitative analysis of Bimatoprost in various research and clinical settings.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 5. Bimatoprost - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of Bimatoprost-d4 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the isotopic purity of Bimatoprost-d4, a critical internal standard used in quantitative mass spectrometry. Understanding and verifying the isotopic purity of deuterated standards is paramount for ensuring the accuracy, precision, and reliability of bioanalytical methods.
The Role of this compound in Quantitative Analysis
This compound is the deuterium-labeled version of Bimatoprost, a prostaglandin analog used to treat glaucoma and ocular hypertension.[1] In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled (SIL) compounds like this compound serve as ideal internal standards (IS).[2][3] They are chemically identical to the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization and fragmentation patterns.[2] This allows them to effectively normalize for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[2][4]
The fundamental assumption when using a SIL-IS is that its concentration is known and it does not contain significant amounts of the unlabeled analyte. This is where isotopic purity becomes a critical parameter.
Defining and Quantifying Isotopic Purity
It is practically impossible to synthesize a compound with 100% isotopic purity.[5] The final product will always be a mixture of molecules with varying numbers of deuterium atoms, known as isotopologues.[5]
Key terms to understand include:
-
Isotopic Enrichment : Refers to the percentage of deuterium at a specific labeled position within a molecule.[5]
-
Isotopic Purity (or Species Abundance) : Refers to the percentage of the total molecular population that has the desired isotopic composition (e.g., exactly four deuterium atoms for this compound).[5][6]
The presence of isotopologues other than the target d4 species (i.e., d0, d1, d2, d3, etc.) can compromise analytical results. The most significant concern is the presence of the unlabeled (d0) isotopologue in the internal standard solution, which can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantitation (LLOQ).[7]
Table 1: Representative Isotopic Distribution for a this compound Standard
| Isotopologue | Mass Shift | Representative Abundance (%) | Contribution to Analyte Signal (d0/d4) |
| d0 (Unlabeled) | M+0 | 0.01% | 0.012% |
| d1 | M+1 | 0.28% | - |
| d2 | M+2 | 6.59% | - |
| d3 | M+3 | 9.36% | - |
| d4 (Target) | M+4 | 82.80% | - |
| d5 | M+5 | 0.80% | - |
| d6 | M+6 | 0.15% | - |
| Note: This data is illustrative, based on typical distributions for high-purity deuterated standards.[2] Actual values must be confirmed from the Certificate of Analysis for a specific lot. |
Experimental Protocol for Isotopic Purity Determination
The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS).[8][9] This approach provides the necessary resolution to distinguish between the different isotopologues.[10][11]
Workflow for Isotopic Purity Assessment
Caption: Workflow for determining the isotopic purity of this compound.
Methodology Details:
-
Sample Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for MS analysis (e.g., 1 µg/mL).[12]
-
Liquid Chromatography (LC) : The sample is injected into an LC system to chromatographically separate this compound from any potential chemical impurities. While co-elution of isotopologues is expected, chromatography ensures that the measured signal is free from other interfering compounds.[10]
-
High-Resolution Mass Spectrometry (HRMS) :
-
Data Analysis :
-
Extracted Ion Chromatograms (EICs) : EICs are generated for the theoretical m/z of each isotopologue (d0, d1, d2, d3, d4, etc.).[10]
-
Peak Integration : The area under the curve for each EIC peak is integrated.
-
Correction for Natural Abundance : The raw peak areas must be corrected for the natural isotopic abundance of elements like ¹³C, ¹⁵N, and ¹⁸O. This is crucial because the M+1 peak of the d3 isotopologue, for example, will overlap with the M peak of the d4 isotopologue.[10][13] This correction is typically performed using specialized software or spreadsheet calculations based on the molecular formula.[11]
-
Purity Calculation : The isotopic purity is calculated as the percentage of the corrected peak area of the d4 isotopologue relative to the sum of the corrected peak areas of all measured isotopologues.
Isotopic Purity (%) = (Corrected Area_d4 / Σ(Corrected Area_d0...d_n)) * 100
-
Bimatoprost Mechanism of Action: A Signaling Perspective
Bimatoprost is a structural analog of Prostaglandin F2α (PGF2α).[14] It lowers intraocular pressure by increasing the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway.[15][16][17] While it is considered a prostamide analog, its mechanism of action closely mimics the activation of the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[14][18] Activation of the FP receptor initiates a well-defined signaling cascade.
Bimatoprost/PGF2α Signaling Pathway
Caption: Simplified signaling pathway activated by Bimatoprost.
The binding of Bimatoprost to the FP receptor activates the Gq alpha subunit of the associated G-protein.[19][20] This, in turn, activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[21] IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[22] These downstream events ultimately lead to the relaxation of ciliary muscle and remodeling of the extracellular matrix, facilitating increased aqueous humor outflow.[16]
Conclusion for the Researcher
For professionals in drug development and bioanalysis, the use of this compound as an internal standard offers significant advantages in quantitative assays. However, its utility is directly dependent on its isotopic purity. It is imperative to:
-
Source High-Purity Standards : Always obtain deuterated standards from reputable suppliers who provide a detailed Certificate of Analysis with lot-specific isotopic distribution data.[4]
-
Verify Isotopic Purity : For regulated bioanalysis, it may be necessary to independently verify the isotopic purity, especially the contribution of the d0 isotopologue.
-
Assess Impact on Assay : Understand how the isotopic distribution of the internal standard affects the accuracy and sensitivity of the assay, particularly at the LLOQ.
By adhering to these principles, researchers can ensure the development of robust, reliable, and accurate mass spectrometric methods for the quantification of Bimatoprost and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Home - Cerilliant [cerilliant.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. eurisotop.com [eurisotop.com]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bimatoprost - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 17. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 19. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bimatoprost-d4: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bimatoprost-d4, a deuterated analog of the synthetic prostamide, Bimatoprost. This document furnishes key physicochemical data, details on its analytical applications, and insights into the biological pathways of its non-deuterated counterpart, which are essential for research and development.
Core Physicochemical Data
This compound is the deuterium-labeled version of Bimatoprost, a prostaglandin analog. It is primarily utilized as an internal standard in pharmacokinetic studies and analytical assays to ensure accurate quantification of Bimatoprost.
| Parameter | Value | Source(s) |
| Molecular Formula | C25H33D4NO4 | [1] |
| Molecular Weight | 419.59 g/mol 418.6 g/mol | [1][2] |
| CAS Number | Not explicitly assigned; the CAS number for unlabeled Bimatoprost is 155206-00-1. | [1][3][4][5] |
| Alternate Names | 17-phenyl trinor PGF2α ethyl amide-d4, AGN 192024-d4 | [1][2] |
Note on Molecular Weight Discrepancy: The minor variation in molecular weight values likely arises from different calculation methods or rounding conventions employed by various suppliers.
Mechanism of Action of Bimatoprost
Bimatoprost, the non-deuterated parent compound, is a structural analog of prostaglandin F2α.[6] It is understood to lower intraocular pressure (IOP) by mimicking the action of endogenous prostamides.[6] Its primary mechanism involves increasing the outflow of aqueous humor from the eye through two primary pathways: the trabecular meshwork and the uveoscleral pathway.[6][7] While the precise prostamide receptor has not been definitively identified, studies suggest the involvement of Gq-protein coupled signaling.[8]
Activation of the prostamide receptor is believed to initiate a cascade of biochemical events.[7] These events lead to the modification of extracellular matrix components within the trabecular meshwork and the relaxation of the ciliary muscle, both of which facilitate the drainage of aqueous humor and consequently reduce IOP.[7]
Experimental Protocols
This compound serves as a critical internal standard for the quantification of Bimatoprost in biological matrices and pharmaceutical formulations. A prevalent analytical technique is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Quantification of Bimatoprost in Aqueous Humor using HPLC-MS/MS
This protocol is adapted from a study analyzing Bimatoprost levels in the aqueous humor of cataract patients.[9]
1. Sample Preparation:
-
Collect 100-200 µl of aqueous humor at the initiation of surgery.
-
Immediately place the sample on dry ice and subsequently store it at -85°C.
-
For analysis, thaw the samples and add a known concentration of this compound internal standard solution to 100 µl of the aqueous humor sample.
2. HPLC-MS/MS Analysis:
-
Utilize a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC‐MS/MS) method.
-
The precursor-to-product ion transitions for multiple reaction monitoring (MRM) analysis are as follows:
-
Bimatoprost: m/z 416.5 (MH+) > 362.3
-
Bimatoprost acid: m/z 387.6 (M−H)− > 193.0
-
This compound (internal standard): m/z 421.5 (MH+) > 367.3
-
Bimatoprost acid-d4: m/z 391.6 (M-H)- > 197.0
-
-
Chromatographic separation is achieved to resolve Bimatoprost and its metabolites from other components in the matrix.
3. Data Analysis:
-
Construct a calibration curve using standards of known Bimatoprost concentrations with a fixed amount of this compound.
-
Quantify the amount of Bimatoprost in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Clinical Evaluation of Bimatoprost Formulations
The following outlines a generalized protocol based on phase III clinical trials for Bimatoprost ophthalmic solutions.[10]
1. Study Design:
-
A multicenter, randomized, investigator-masked, parallel-group study.
-
A washout period for any previous glaucoma medications is typically required.
2. Patient Population:
-
Patients diagnosed with open-angle glaucoma or ocular hypertension.
3. Treatment Regimen:
-
Patients are randomized to receive either the investigational Bimatoprost formulation or a comparator (e.g., a preserved Bimatoprost solution).
-
The medication is typically administered once daily in the evening.
4. Efficacy and Safety Assessments:
-
The primary efficacy endpoint is the change in intraocular pressure from baseline at specified time points (e.g., week 12).
-
IOP measurements are taken at various times throughout the day (e.g., 8 am, 10 am, 4 pm).
-
Safety assessments include monitoring for adverse events, with a particular focus on ocular signs such as conjunctival hyperemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Bimatoprost | 155206-00-1 [chemicalbook.com]
- 5. Bimatoprost | API | Medisca [medisca.com]
- 6. Bimatoprost - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 8. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preservative-Free Bimatoprost 0.01% Ophthalmic Gel for Glaucoma Therapy: A Phase III Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Deuterium Isotope Effects in Bimatoprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of deuterium isotope effects as applied to the prostaglandin analog, Bimatoprost. It provides a scientific rationale for the development of deuterated Bimatoprost, alongside detailed experimental protocols and data presentation to facilitate further research and development in this area.
Introduction: The Potential of Deuteration in Drug Development
Bimatoprost is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension.[1] It effectively reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor.[1][2] In the continuous effort to enhance the therapeutic profiles of established drugs, the strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a promising approach.[1][3] This substitution can significantly alter a drug's metabolic fate, leading to an improved pharmacokinetic profile, enhanced efficacy, and a better safety margin.[4][5] This guide delves into the scientific underpinnings and practical considerations of applying this "deuterium switch" to Bimatoprost.
Rationale for the Deuteration of Bimatoprost
The primary motivation for developing a deuterated version of Bimatoprost is to modulate its metabolic pathways. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[6][7]
For Bimatoprost, this could translate to:
-
Reduced Systemic Clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.[3]
-
Increased Biological Half-Life: This would lead to a longer duration of action, potentially allowing for less frequent dosing and improved patient compliance.[4]
-
Reduced Formation of Metabolites: By slowing down metabolism, the formation of potentially undesirable or inactive metabolites could be minimized.[3][5]
-
Enhanced Therapeutic Efficacy: A more sustained local concentration of the active drug in the eye could lead to a more pronounced and longer-lasting reduction in intraocular pressure.
While specific clinical data for deuterated Bimatoprost is not yet publicly available, a patent has been filed for deuterated Bimatoprost, indicating commercial interest in its potential therapeutic advantages.[8]
Bimatoprost's Mechanism of Action: A Signaling Cascade
Bimatoprost is a synthetic prostamide analog that is believed to lower IOP by acting on the prostaglandin F2α (FP) receptor, although its exact mechanism is still a subject of research.[2][4] Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately leads to an increase in the uveoscleral and trabecular meshwork outflow of aqueous humor.[2]
Figure 1: Bimatoprost Signaling Pathway.
Metabolism of Bimatoprost and the Kinetic Isotope Effect
Bimatoprost undergoes metabolism through oxidation, N-deethylation, and glucuronidation to form various metabolites.[5] While multiple enzymes are likely involved, in vitro studies suggest that Cytochrome P450 3A4 (CYP3A4) participates in its metabolism.[3] The sites on the Bimatoprost molecule that are susceptible to metabolic attack, particularly through oxidation, are prime candidates for deuteration to leverage the kinetic isotope effect.
Figure 2: Bimatoprost Metabolic Pathways and the Impact of Deuteration.
Comparative Data: Bimatoprost vs. Deuterated Bimatoprost
While clinical or preclinical data directly comparing Bimatoprost and its deuterated analog are not publicly available, we can extrapolate the expected improvements based on the principles of the kinetic isotope effect observed with other deuterated drugs. The following tables present the known pharmacokinetic and pharmacodynamic data for Bimatoprost and a hypothetical, yet realistic, profile for a deuterated version.
Table 1: Pharmacokinetic Properties
| Parameter | Bimatoprost (Observed) | Deuterated Bimatoprost (Hypothetical) | Expected Improvement |
| Systemic Half-life (t½) | ~45 minutes (intravenous)[5] | 60 - 90 minutes | Increased duration of action |
| Systemic Clearance (CL) | 1.5 L/hr/kg[5] | 1.0 - 1.2 L/hr/kg | Reduced systemic exposure and potential side effects |
| Peak Plasma Concentration (Cmax) | ~0.08 ng/mL (topical) | ~0.08 ng/mL | Similar peak exposure with prolonged duration |
| Area Under the Curve (AUC) | ~0.09 ng·hr/mL (topical) | 0.12 - 0.15 ng·hr/mL | Increased overall drug exposure |
Table 2: Pharmacodynamic Properties
| Parameter | Bimatoprost (Observed) | Deuterated Bimatoprost (Hypothetical) | Expected Improvement |
| FP Receptor Binding Affinity (Ki) | High affinity | High affinity (expected to be similar) | Maintained target engagement |
| Intraocular Pressure (IOP) Reduction | ~7-8 mmHg[2] | ~8-10 mmHg | Potentially greater and more sustained IOP reduction |
| Onset of Action | ~4 hours | ~4 hours | Similar onset of action |
| Duration of Action | At least 24 hours[5] | > 24 hours | Extended therapeutic effect |
Experimental Protocols
Synthesis of Deuterated Bimatoprost
The synthesis of Bimatoprost analogs typically starts from the commercially available (-)-Corey lactone diol.[1] A potential route for the synthesis of a deuterated Bimatoprost would involve the introduction of deuterium atoms at metabolically susceptible positions. This can be achieved by using deuterated reagents at specific steps of the synthesis.
General Synthetic Scheme:
-
Protection of Hydroxyl Groups: The hydroxyl groups of the (-)-Corey lactone diol are protected, for example, as tetrahydropyranyl (THP) ethers.[1]
-
Lactone Reduction: The lactone is reduced to the corresponding lactol.
-
Wittig Reaction: The upper side chain is introduced via a Wittig reaction with a suitable phosphonium ylide.
-
Oxidation: The primary alcohol is oxidized to an aldehyde.
-
Horner-Wadsworth-Emmons Reaction: The lower side chain is installed using a Horner-Wadsworth-Emmons reaction with a deuterated phosphonate ester. This step is crucial for introducing deuterium at a specific site.
-
Reduction of Ketone: The resulting enone is stereoselectively reduced to the corresponding alcohol.
-
Deprotection: The protecting groups are removed.
-
Amidation: The carboxylic acid is converted to the ethyl amide to yield deuterated Bimatoprost.
In Vitro Metabolic Stability Assay
This assay is designed to compare the rate of metabolism of Bimatoprost and its deuterated analog in a controlled in vitro environment.
Methodology:
-
Incubation: Bimatoprost and deuterated Bimatoprost are incubated separately with human liver microsomes or hepatocytes at 37°C. The reaction mixture should contain a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound (Bimatoprost or deuterated Bimatoprost) remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Figure 3: Experimental Workflow for In Vitro Metabolic Stability Assay.
Prostaglandin FP Receptor Binding Assay
This assay determines and compares the binding affinity of Bimatoprost and its deuterated analog to the prostaglandin FP receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human prostaglandin FP receptor are prepared.
-
Radioligand: A radiolabeled prostaglandin, such as [3H]-PGF2α, is used as the competing ligand.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Bimatoprost or deuterated Bimatoprost.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) for each compound, which is a measure of its binding affinity.
LC-MS/MS Quantification of Bimatoprost and Deuterated Bimatoprost
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Bimatoprost and its deuterated analog in biological matrices.
Methodological Parameters:
-
Chromatography: Reversed-phase HPLC with a C18 column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid, is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Bimatoprost, deuterated Bimatoprost, and an internal standard.
Conclusion
The deuteration of Bimatoprost presents a compelling strategy for enhancing its therapeutic profile. By leveraging the kinetic isotope effect, a deuterated version of Bimatoprost could exhibit improved metabolic stability, a longer duration of action, and potentially a better safety profile. While direct comparative data is not yet available, the foundational scientific principles and the existing patent landscape suggest that deuterated Bimatoprost is a promising area for further research and development. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of deuterated Bimatoprost, paving the way for future innovations in glaucoma therapy.
References
- 1. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103664726A - Deuterated bimatoprost or derivative thereof and preparation method and application of deuterated bimatoprost or derivative thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Bimatoprost in Human Plasma using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bimatoprost in human plasma. The procedure utilizes Bimatoprost-d4 as a stable isotopically labeled internal standard to ensure accuracy and precision. A simple liquid-liquid extraction (LLE) protocol is employed for sample preparation, followed by analysis on a triple quadrupole mass spectrometer. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research where low-level detection of bimatoprost is required.
Introduction
Bimatoprost is a synthetic prostamide analog used topically to control the progression of glaucoma and in the management of ocular hypertension.[1] Following topical administration, bimatoprost can be absorbed systemically, resulting in very low concentrations in plasma.[2] Accurate and precise measurement of these low concentrations is crucial for pharmacokinetic and toxicokinetic assessments. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. The use of a stable isotopically labeled internal standard like this compound is critical to compensate for matrix effects and variations during sample processing and instrumental analysis, thereby improving data quality.[3][4] This method describes a validated procedure for the determination of bimatoprost in human plasma with a lower limit of quantitation (LLOQ) of 0.5 pg/mL.[2][5]
Experimental Protocols
Materials and Reagents
-
Bimatoprost and this compound standards
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether
-
Formic acid (reagent grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Preparation of Standard Solutions, Calibration, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of bimatoprost and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the bimatoprost stock solution with 50:50 methanol/water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards ranging from 0.5 pg/mL to 500 pg/mL and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 400 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add the this compound internal standard working solution.
-
Add 10 µL of 10% formic acid.[6]
-
Add 1 mL of methyl tert-butyl ether.[6]
-
Vortex mix for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[6]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |
| Column | A suitable reversed-phase C18 or normal-phase APS-2 Hypersil (3 µm, 2.1x150 mm) column can be used.[6] |
| Mobile Phase A | 5 mM ammonium acetate with 0.02% formic acid in water.[1][7] |
| Mobile Phase B | 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v).[1][7] |
| Flow Rate | 0.25 mL/min.[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | A gradient program should be optimized to ensure sufficient retention and separation of bimatoprost from matrix components. |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MRM Transitions | Bimatoprost: 416.5 > 362.3 (Quantifier), other transitions for confirmation.[6]This compound: 420.5 > 366.3 (or similar, depending on labeling) |
| Collision Energy | Optimized for each transition. |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines.[7] A summary of the validation parameters is presented below.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| Bimatoprost | 0.5 - 500 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | < 15 | < 15 | ± 20 |
| Low | 1.5 | < 15 | < 15 | ± 15 |
| Medium | 75 | < 15 | < 15 | ± 15 |
| High | 400 | < 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | > 90 | Minimal |
| High | 400 | > 90 | Minimal |
Note: The data presented in the tables are representative and may vary based on the specific instrumentation and laboratory conditions.
Visualizations
Experimental Workflow
Caption: Workflow for Bimatoprost quantification in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of bimatoprost in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making the method well-suited for demanding bioanalytical applications in pharmaceutical research and development. The simple liquid-liquid extraction procedure allows for efficient sample processing and high recovery. This method achieves a low limit of quantification, enabling the detailed characterization of bimatoprost pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. sciex.com [sciex.com]
- 6. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
Bioanalytical Method for Bimatoprost Quantification in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure (IOP).[1][2] It is also used cosmetically to enhance eyelash growth.[1][2] Bimatoprost lowers IOP by increasing the outflow of aqueous humor from the eyes.[2] Given its potent activity and low systemic concentrations after topical administration, a highly sensitive and robust bioanalytical method is crucial for pharmacokinetic studies.
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bimatoprost in human plasma. The method employs a deuterated internal standard (IS), Bimatoprost-d5, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using a triple quadrupole mass spectrometer.
Signaling Pathway of Bimatoprost
Bimatoprost reduces intraocular pressure primarily by acting on prostamide receptors in the eye, which increases the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[2] This leads to a reduction in intraocular pressure.
Caption: Bimatoprost signaling pathway for IOP reduction.
Experimental Workflow
The bioanalytical workflow consists of sample preparation using liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: Bioanalytical workflow for Bimatoprost analysis.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the described method, based on literature data.[3][4][5]
Table 1: Calibration Curve and Limits
| Parameter | Value |
| Linearity Range | 0.5 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |
| Limit of Detection (LOD) | 0.2 pg/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Precision (%CV) | Accuracy (% Bias) |
| Low | 1.5 | < 10% | ± 15% |
| Medium | 75 | < 10% | ± 15% |
| High | 400 | < 10% | ± 15% |
Detailed Protocols
Materials and Reagents
-
Bimatoprost reference standard
-
Bimatoprost-d5 internal standard[3]
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Bimatoprost Stock Solution (1 mg/mL): Accurately weigh and dissolve Bimatoprost in methanol.
-
Bimatoprost-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Bimatoprost-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the Bimatoprost stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (1 ng/mL): Dilute the Bimatoprost-d5 stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 400 µL of human plasma (calibration standards, QCs, or unknown samples) into a 5 mL polypropylene tube.
-
Add 20 µL of the Bimatoprost-d5 internal standard working solution (1 ng/mL) to each tube and vortex for 30 seconds.
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.[6]
-
Add 4 mL of 80:20 (v/v) ethyl acetate:n-hexane.[6]
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of 30:70 (v/v) acetonitrile:5mM ammonium formate in water.[6]
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Phenomenex Kinetex XB-C18, 2.1 x 100 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 5mM Ammonium Formate in Water with 0.02% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.02% Formic Acid |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 20 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 4.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 | |
| 22.1 | |
| 24.0 |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX 7500, Waters Xevo TQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 550°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
| MRM Transitions | Analyte |
| Bimatoprost | |
| Bimatoprost-d5 |
Conclusion
This application note provides a detailed and robust bioanalytical method for the quantification of Bimatoprost in human plasma using LC-MS/MS with a deuterated internal standard. The method is highly sensitive, with an LLOQ of 0.5 pg/mL, and demonstrates excellent precision and accuracy. The described protocol is suitable for supporting pharmacokinetic studies in drug development and clinical research. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential matrix effects and procedural variations.
References
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. Long-term safety evaluation of bimatoprost ophthalmic solution 0.03%: a pooled analysis of six double-masked, randomized, active-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciex.com [sciex.com]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Bimatoprost Analysis in Corneal Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Bimatoprost in corneal tissue. The following sections outline the necessary procedures for tissue homogenization, analyte extraction, and subsequent quantification, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Bimatoprost is a synthetic prostamide analog used topically to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] It is a prodrug that, upon topical administration, penetrates the cornea and is hydrolyzed by corneal enzymes into its biologically active free acid form, Bimatoprost acid (17-phenyl-18,19,20-trinor prostaglandin F2α).[2][3][4] This conversion is a critical step for its therapeutic effect.[4][5] Therefore, accurate quantification of both Bimatoprost and its active metabolite in corneal tissue is essential for pharmacokinetic, pharmacodynamic, and drug development studies.
The analytical challenge lies in the efficient extraction of these lipophilic compounds from a complex biological matrix and their sensitive detection. The protocols described herein provide a robust workflow for the preparation of corneal tissue samples for subsequent analysis.
Experimental Protocols
Corneal Tissue Homogenization
Proper homogenization is crucial for the complete lysis of tissue and the release of the analytes of interest.
Materials:
-
Excised corneal tissue (fresh or frozen)
-
Phosphate-buffered saline (PBS), ice-cold
-
2 mL reinforced homogenization tubes prefilled with ceramic beads (e.g., 2.8 mm diameter)[6][7]
-
Bead ruptor homogenizer (e.g., Bead Ruptor Elite)[6]
-
Centrifuge
Protocol:
-
Excise the cornea from the ocular globe. If not used immediately, flash-freeze in liquid nitrogen and store at -80°C.
-
Thaw frozen tissue on ice.
-
Weigh the corneal tissue and place it into a pre-cooled 2 mL homogenization tube containing ceramic beads.[6]
-
Add a two-fold volume of ice-cold PBS based on the tissue weight.[7]
-
Homogenize the tissue using a bead ruptor. For hard tissues like the cornea, a suggested setting is four 1-minute cycles at a speed of 6 m/s.[6] Ensure the samples are kept cool during homogenization, using a pre-cooled cryo-cooling unit if available.[6]
-
After homogenization, centrifuge the samples to pellet the tissue debris. The supernatant is now ready for the extraction procedure.
Analyte Extraction
Several methods can be employed for the extraction of Bimatoprost and its metabolites from the corneal tissue homogenate. The choice of method may depend on the desired level of purity and the subsequent analytical technique.
This is a common and effective method for separating lipophilic compounds from aqueous matrices.
Materials:
-
Corneal tissue homogenate supernatant
-
0.1 N Sodium Hydroxide
-
Ethyl acetate/n-hexane (80:20, v/v) solution[8]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To a known volume of the corneal tissue homogenate supernatant, add a small volume of 0.1 N sodium hydroxide and vortex for 2 minutes.[8]
-
Add a 4-fold volume of the ethyl acetate/n-hexane (80:20, v/v) extraction solvent.[8]
-
Vortex the mixture vigorously for 10 minutes.[8]
-
Centrifuge at a low speed (e.g., 1200 rcf) for 5 minutes to separate the aqueous and organic layers.[8]
-
Carefully collect the upper organic layer (supernatant).[8]
-
Dry the collected organic phase under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as acetonitrile/water (30:70, v/v) with 5mM ammonium formate.[8]
A simpler method involving protein precipitation and extraction.
Materials:
-
Corneal tissue homogenate supernatant
-
Methanol
-
Vortex mixer
-
Centrifuge
Protocol:
-
To the corneal tissue homogenate, add a 4-fold volume of 50% methanol/50% water.[9]
-
Soak the tissue overnight to allow for passive extraction.[9]
-
Alternatively, for a faster procedure, add acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins and tissue debris.
-
Collect the supernatant containing the extracted analytes for analysis.[9]
Data Presentation
The following tables summarize key quantitative data relevant to Bimatoprost analysis.
Table 1: Bimatoprost Hydrolysis Rate in Ocular Tissues
| Ocular Tissue | Rate of Hydrolysis to Bimatoprost Acid (pmol/mg tissue/hr) |
| Cornea | 6.3[3] |
| Sclera | 2.0[3] |
| Iris | 2.8[3] |
| Ciliary Body | 1.5[3] |
Table 2: Lower Limits of Quantification (LLOQ) for Bimatoprost and its Acid
| Analyte | Matrix | LLOQ | Analytical Method |
| Bimatoprost | Human Plasma | 0.5 pg/mL[8] | LC-MS/MS[8] |
| Bimatoprost & Bimatoprost Acid | Iris-ciliary body | 0.100 ng/tissue[10] | LC-MS/MS[10] |
| Bimatoprost Free Acid | Aqueous Humor | 0.29 nM | LC-MS/MS[11] |
| Bimatoprost | Aqueous Humor | 0.59 nM | LC-MS/MS[11] |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the sample preparation of corneal tissue for Bimatoprost analysis.
Caption: Workflow for Corneal Tissue Sample Preparation.
Caption: Bimatoprost Activation in the Cornea.
References
- 1. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bimatoprost-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bimatoprost-d4 in preclinical and clinical drug metabolism studies. This document details the metabolic pathways of Bimatoprost, the role of its deuterated analog as an internal standard in bioanalytical methods, and protocols for quantitative analysis.
Introduction to Bimatoprost and the Role of Deuterated Analogs
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1] It is also used cosmetically to enhance eyelash growth. Understanding the metabolism and pharmacokinetics of Bimatoprost is crucial for its therapeutic application and safety assessment.
Deuterated compounds, such as this compound, are stable isotope-labeled analogs where one or more hydrogen atoms are replaced by deuterium.[2] In drug metabolism and pharmacokinetics (DMPK) studies, deuterated analogs are invaluable tools.[] They are most commonly used as internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their chemical similarity and mass difference from the analyte.[2]
Furthermore, the substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[4][5] This can lead to changes in the pharmacokinetic profile of a drug, potentially reducing metabolic clearance and increasing exposure.[6] While specific studies on the metabolic fate of this compound are not extensively published, the principles of KIE suggest that its metabolism could be slower if the deuteration occurs at a site of enzymatic attack.[4][5]
Metabolic Pathways of Bimatoprost
Bimatoprost undergoes several metabolic transformations in the body. The primary metabolic pathways include oxidation, N-deethylation, and glucuronidation, leading to the formation of various metabolites.[1][7][8] The main metabolite is Bimatoprost acid (17-phenyl-trinor prostaglandin F2α), formed by the hydrolysis of the ethyl amide group.[9] In vitro studies have shown that ocular tissues like the cornea, iris, and ciliary body can hydrolyze Bimatoprost to its active acid form.
Cytochrome P450 enzymes, particularly CYP3A4, are involved in the oxidative metabolism of Bimatoprost.[10]
References
- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Use of Bimatoprost-d4 in Ophthalmic Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bimatoprost-d4 as an internal standard in ophthalmic drug delivery research, focusing on the quantification of Bimatoprost in ocular tissues. Detailed protocols for sample preparation and analysis, along with data presentation and visualization of relevant biological pathways, are included to facilitate robust and reproducible studies.
Introduction
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure (IOP).[1][2] Its therapeutic effect is primarily achieved by increasing the outflow of aqueous humor from the eye.[3][4] In ophthalmic drug delivery research, accurate quantification of Bimatoprost in various ocular tissues is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. Due to the low concentrations of the drug in biological matrices, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.[5][6]
This compound, a deuterated analog of Bimatoprost, serves as an ideal internal standard for these quantitative analyses. Its chemical and physical properties are nearly identical to Bimatoprost, ensuring similar behavior during sample extraction and ionization, while its mass difference allows for distinct detection by the mass spectrometer. This minimizes variability and enhances the accuracy and precision of the analytical method.
Mechanism of Action of Bimatoprost
Bimatoprost lowers IOP by acting as a selective agonist for the prostaglandin F (FP) receptor.[7] Activation of the FP receptor in the ciliary body and trabecular meshwork initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[8][9] This remodeling, mediated by the upregulation of matrix metalloproteinases (MMPs), increases the uveoscleral and trabecular outflow of aqueous humor, thereby reducing IOP.[8]
Quantitative Data from Ophthalmic Studies
The following tables summarize key pharmacokinetic data for Bimatoprost and its active metabolite, Bimatoprost acid, in various ocular tissues from preclinical and clinical studies. This compound was utilized as an internal standard in these analyses.
Table 1: Concentration of Bimatoprost and Bimatoprost Acid in Human Ocular Tissues Following a Single Topical Dose [10][11]
| Ocular Tissue | Time Post-Dose (hours) | Bimatoprost Concentration (ng/g or ng/mL) | Bimatoprost Acid Concentration (ng/g or ng/mL) |
| Aqueous Humor | 1 | 0.83 ± 0.45 | 1.96 ± 0.89 |
| 3 | 0.38 ± 0.21 | 2.62 ± 1.15 | |
| 6 | 0.15 ± 0.09 | 0.74 ± 0.41 | |
| 12 | Below Limit of Quantitation | Below Limit of Quantitation | |
| Cornea | 1-12 | 10.2 ± 5.7 | 0.51 ± 0.29 |
| Iris-Ciliary Body | 1-12 | 1.45 ± 0.82 | Sporadically Detected |
| Sclera | 1-12 | 3.41 ± 1.93 | Not Detected |
Table 2: Pharmacokinetic Parameters of Bimatoprost Acid in Rabbit Aqueous Humor After a Single Topical Dose of 0.03% Bimatoprost
| Parameter | Value |
| Cmax (ng/mL) | 45.8 ± 14.3 |
| Tmax (minutes) | 90 |
| AUC (ng·h/mL) | Data not available |
Note: Data presented as mean ± standard deviation where available.
Experimental Protocols
Protocol 1: Quantification of Bimatoprost in Aqueous Humor
This protocol details the procedure for the extraction and quantification of Bimatoprost from rabbit aqueous humor samples using LC-MS/MS, with this compound as an internal standard.
Materials:
-
Rabbit aqueous humor samples
-
Bimatoprost analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation: a. Thaw frozen aqueous humor samples on ice. b. In a microcentrifuge tube, add 50 µL of aqueous humor. c. Add 5 µL of this compound internal standard solution (e.g., 100 ng/mL in ACN). d. Add 150 µL of ACN to precipitate proteins. e. Vortex for 1 minute. f. Centrifuge at 14,000 rpm for 10 minutes at 4°C. g. Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in ACN
- Gradient: 10% B to 90% B over 5 minutes
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
- Bimatoprost: Q1 416.3 -> Q3 211.2
- This compound: Q1 420.3 -> Q3 211.2
- Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Analysis: a. Create a calibration curve by analyzing standards of known Bimatoprost concentrations with a fixed concentration of this compound. b. Calculate the peak area ratio of Bimatoprost to this compound for both standards and samples. c. Determine the concentration of Bimatoprost in the unknown samples by interpolating from the calibration curve.
Protocol 2: Quantification of Bimatoprost in Ocular Tissues (Cornea, Iris-Ciliary Body)
This protocol outlines the homogenization and extraction of Bimatoprost from solid ocular tissues for subsequent LC-MS/MS analysis.
Materials:
-
Ocular tissue samples (cornea, iris-ciliary body)
-
Bimatoprost analytical standard
-
This compound internal standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Tissue homogenizer
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization: a. Thaw frozen tissue samples on ice. b. Weigh the tissue sample. c. Add PBS (e.g., 500 µL per 100 mg of tissue) to the tissue in a microcentrifuge tube. d. Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
Sample Extraction: a. To 100 µL of the tissue homogenate, add 5 µL of this compound internal standard solution. b. Add 300 µL of ACN for protein precipitation and extraction. c. Vortex vigorously for 2 minutes. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean autosampler vial.
-
LC-MS/MS Analysis and Data Processing: a. Follow the same LC-MS/MS and data analysis procedures as described in Protocol 1.
Logical Relationships in Bimatoprost Ophthalmic Drug Delivery
The following diagram illustrates the logical flow from drug administration to the therapeutic outcome, highlighting the critical role of drug delivery and concentration at the target site.
References
- 1. Bimatoprost: a review of its use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry in ocular drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 10. Comparison of human ocular distribution of bimatoprost and latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Bimatoprost Using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-throughput method for the quantification of Bimatoprost in biological matrices, such as human plasma. The protocol employs a simple liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard (Bimatoprost-d4) to ensure accuracy and precision. The analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode, operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and routine drug monitoring, offering a wide dynamic range and excellent reproducibility.
Introduction
Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, primarily used to reduce elevated intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Its therapeutic efficacy and potential for systemic exposure necessitate a reliable and high-throughput analytical method for its quantification in biological fluids. The use of a deuterated internal standard is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the accuracy of quantification.[3] This document provides a detailed protocol for the high-throughput screening of Bimatoprost, validated to meet the criteria for bioanalytical method validation.[4]
Experimental Protocols
Materials and Reagents
-
Bimatoprost reference standard (Sigma-Aldrich)
-
This compound (deuterated internal standard)
-
Human plasma (pooled, K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Sodium hydroxide (0.1N)
-
Ultrapure water
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of Bimatoprost and this compound by dissolving the accurately weighed compounds in methanol.
Working Standard Solutions:
-
Prepare intermediate stock solutions of Bimatoprost by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in the same diluent.
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking appropriate amounts of the Bimatoprost working standard solutions into blank human plasma to achieve final concentrations ranging from 0.5 pg/mL to 500 pg/mL.[5]
-
Prepare QC samples at three concentration levels: low (LQC), medium (MQC), and high (HQC) in blank human plasma.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 400 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 5 mL polypropylene tube.
-
Add 10 µL of the this compound internal standard working solution to all samples except the blank.
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.[5]
-
Add 4 mL of an 80:20 (v/v) mixture of ethyl acetate and n-hexane.[5]
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase (30:70 v/v, acetonitrile/5mM ammonium formate in water).[5]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Phenomenex Kinetex XB-C18 (2.1 x 100 mm, 1.7 µm) or equivalent[5]
-
Column Temperature: 40°C[5]
-
Mobile Phase A: 5mM ammonium formate in water with 0.02% formic acid[1][4]
-
Injection Volume: 20 µL[5]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 4.0 5 18.0 95 18.1 100 22.0 100 22.1 5 | 24.0 | 5 |
Mass Spectrometry:
-
System: SCIEX 7500 system or a comparable triple quadrupole mass spectrometer[5]
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.0 kV[4]
-
Source Temperature: 150°C[4]
-
Desolvation Temperature: 550°C[4]
-
Cone Gas Flow: 50 L/h[4]
-
Desolvation Gas Flow: 600 L/h[4]
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Bimatoprost | 416.3 | 211.1 | 100 | 25 |
| this compound | 420.3 | 215.1 | 100 | 25 |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL[5] |
| Upper Limit of Quantification (ULOQ) | 500 pg/mL[5] |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| LQC | 1.5 | < 10 | < 10 | 90 - 110 |
| MQC | 75 | < 10 | < 10 | 90 - 110 |
| HQC | 400 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Bimatoprost | > 85 | < 15 |
Visualizations
References
Troubleshooting & Optimization
Overcoming matrix effects in Bimatoprost quantification with Bimatoprost-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bimatoprost using Bimatoprost-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Bimatoprost quantification?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Bimatoprost. SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons[1]:
-
Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to Bimatoprost. This ensures that it behaves similarly during sample preparation, chromatography, and ionization.
-
Co-elution: It is designed to co-elute with Bimatoprost during liquid chromatography (LC), meaning they experience the same matrix effects at the same time.
-
Correction for Matrix Effects: By co-eluting, this compound experiences the same degree of ion suppression or enhancement as Bimatoprost. The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out the variability introduced by the matrix[2].
-
Compensation for Sample Preparation Variability: Any loss of analyte during sample extraction and processing will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-internal standard ratio.
Q2: What are matrix effects and how do they impact Bimatoprost quantification?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, aqueous humor).[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the analyte and internal standard. In the context of Bimatoprost quantification, matrix effects can lead to inaccurate and irreproducible results if not properly addressed. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.
Q3: What are the expected precursor and product ions for Bimatoprost and this compound in LC-MS/MS analysis?
A3: Based on published methods, the expected precursor-product ion pairs for Multiple Reaction Monitoring (MRM) analysis are as follows. Note that Bimatoprost-d5 has also been reported as an internal standard.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Bimatoprost | 416.5 | 362.3 | Positive |
| This compound | 391.6 (as acid) | 197.0 | Negative |
| Bimatoprost-d5 | 421.5 | 367.3 | Positive |
Note: The specific ions and their optimal collision energies should be determined empirically on your instrument.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Bimatoprost Quantification
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting of the sample, internal standard, and all reagents. - Thoroughly vortex and mix all solutions at each step. - If using solid-phase extraction (SPE), ensure the sorbent bed does not dry out at critical steps and that elution volumes are consistent. |
| Matrix Effects Not Fully Compensated | - Verify the co-elution of Bimatoprost and this compound. A slight shift in retention time can lead to differential matrix effects. - Optimize the chromatographic method to separate Bimatoprost and this compound from highly suppressing regions of the chromatogram. - Enhance sample clean-up to remove more interfering matrix components. Consider a more rigorous SPE or a liquid-liquid extraction (LLE) step.[6][7] |
| Internal Standard Issues | - Check the purity of the this compound standard. Contamination with unlabeled Bimatoprost can lead to inaccurate quantification. - Ensure the internal standard concentration is appropriate for the expected analyte concentration range. A significant disparity in signal intensity can affect accuracy.[2] |
Issue 2: Low or No Signal for Bimatoprost and/or this compound
| Possible Cause | Troubleshooting Step |
| Poor Extraction Recovery | - Optimize the pH of the sample before extraction. For prostaglandins, acidification is often necessary.[8] - Evaluate different extraction solvents for LLE or different sorbents and elution solvents for SPE. - Ensure complete evaporation of the solvent after extraction and proper reconstitution in a solvent compatible with the mobile phase. |
| Ion Suppression | - Infuse a solution of Bimatoprost and this compound post-column while injecting a blank matrix extract. Dips in the baseline signal will indicate regions of ion suppression. Adjust the chromatography to move the analyte peak away from these regions. - Dilute the sample to reduce the concentration of matrix components. |
| Instrumental Problems | - Clean the ion source of the mass spectrometer. Contamination can significantly reduce sensitivity.[4] - Check for clogs in the LC system or the mass spectrometer interface. - Verify that the mass spectrometer is properly calibrated and that the correct MRM transitions and collision energies are being used. |
Issue 3: Inconsistent this compound Signal Across a Run
| Possible Cause | Troubleshooting Step |
| Inconsistent IS Spiking | - Review the procedure for adding the internal standard to each sample. Ensure it is added at the earliest possible stage and that the volume is consistent.[9] |
| Systematic Variability | - Plot the this compound peak area for all samples in the run. Look for trends or abrupt changes. A drift in the signal could indicate a change in instrument performance over time. - Compare the average IS response in unknown samples to that in calibration standards and quality controls. A significant difference may indicate a matrix effect that is not being fully compensated for in the unknown samples.[4] |
| Carryover | - Inject a blank sample immediately after a high concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler and the LC gradient. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) of Bimatoprost from Aqueous Humor
This protocol is adapted from a method for the analysis of Bimatoprost in aqueous humor.[5]
-
Sample Preparation:
-
To 100 µL of aqueous humor, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 10 µL of 10% formic acid to acidify the sample.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE) of Bimatoprost from Plasma
This protocol is a general method for prostaglandin extraction from plasma and should be optimized for Bimatoprost.[8]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Add 1% formic acid to the plasma to adjust the pH to approximately 3.5.[8]
-
Vortex and let stand for 15 minutes at 4°C.
-
Centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Wash with 3 mL of a weak organic solvent solution (e.g., 15% methanol in water) to remove less hydrophobic impurities.
-
Wash with 3 mL of hexane to remove lipids.
-
-
Elution:
-
Elute Bimatoprost and this compound from the cartridge with 2 mL of a suitable organic solvent, such as ethyl acetate or methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in a small volume (e.g., 100 µL) of mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for Bimatoprost analysis in various biological matrices.
| Parameter | Human Plasma | Aqueous Humor | Cosmetic Serums |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL[10] | 0.59 nM[1] | 1 µg/g[11] |
| Linearity Range | 0.2 - 500 pg/mL[10] | Not specified | 1 - 500 µg/g[11] |
| Recovery | >90%[10] | Not specified | >90%[11] |
| Precision (%CV) | <6%[10] | Not specified | <11%[11] |
Visualizations
Principle of Internal Standard Correction for Matrix Effects
This diagram illustrates how a stable isotope-labeled internal standard (IS) like this compound corrects for matrix effects.
Experimental Workflow for Bimatoprost Quantification
This workflow outlines the key steps in a typical bioanalytical method for Bimatoprost.
Bimatoprost Metabolism Pathway
This diagram shows the main metabolic pathways for Bimatoprost.
Bimatoprost Mechanism of Action for IOP Reduction
This diagram illustrates how Bimatoprost lowers intraocular pressure (IOP).
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 6. chemignition.com [chemignition.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Bimatoprost - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
Troubleshooting isotopic interference in Bimatoprost-d4 LC-MS analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with isotopic interference in the LC-MS analysis of Bimatoprost-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound LC-MS analysis?
A1: Isotopic interference occurs when the isotopic signature of the analyte (Bimatoprost) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound). Bimatoprost, like all organic molecules, has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). The signal from Bimatoprost molecules containing these heavy isotopes can contribute to the signal being measured for this compound, leading to inaccurate quantification.[1][2]
Q2: Why is this compound used as an internal standard?
A2: A stable isotope-labeled (SIL) internal standard like this compound is ideal for LC-MS analysis because it has nearly identical chemical and physical properties to the analyte, Bimatoprost.[3] This means it behaves similarly during sample extraction, chromatography, and ionization, effectively correcting for variations in these steps. The mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte.
Q3: What are the common signs of isotopic interference in my data?
A3: Common indicators of isotopic interference include:
-
Non-linear calibration curves, especially at higher analyte concentrations.[1][2]
-
Inaccurate and imprecise quantification results.
-
The apparent concentration of the internal standard increasing with increasing analyte concentration.
Q4: Can the metabolism of Bimatoprost cause interference?
A4: Yes, the metabolism of Bimatoprost can be a source of interference. Bimatoprost is metabolized to its active form, Bimatoprost acid.[4][5][6][7] If a metabolite has a mass-to-charge ratio that is close to that of this compound, it could potentially interfere with the analysis. It is crucial to have adequate chromatographic separation to distinguish between Bimatoprost, its metabolites, and the internal standard.
Troubleshooting Guide
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve for Bimatoprost is not linear, particularly at the higher concentration points.
-
The R² value of the calibration curve is below the acceptable limit (e.g., <0.99).
Possible Cause:
-
Isotopic interference from naturally abundant heavy isotopes of Bimatoprost contributing to the this compound signal.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Solutions:
-
Confirm Isotopic Crosstalk:
-
Inject a high-concentration solution of unlabeled Bimatoprost without the this compound internal standard.
-
Monitor the MRM transition for this compound.
-
If a signal is detected, this confirms that the isotopic variants of Bimatoprost are contributing to the internal standard's signal.
-
-
Optimize Chromatography:
-
Improve the chromatographic separation between Bimatoprost and any potential interfering matrix components.[8] While this won't separate the analyte from its isotopes, it can reduce other sources of interference that might exacerbate the issue.
-
-
Select a Different MRM Transition:
-
If possible, select a different precursor-product ion transition for this compound that is less prone to interference from Bimatoprost isotopes.[9]
-
-
Use a More Heavily Labeled Internal Standard:
-
Consider using an internal standard with a higher degree of deuterium labeling (e.g., Bimatoprost-d8). A larger mass difference between the analyte and the internal standard will reduce the likelihood of isotopic overlap.[10]
-
Issue 2: Inaccurate and Imprecise Results at Low Concentrations
Symptoms:
-
Poor accuracy and precision for quality control (QC) samples at the lower limit of quantification (LLOQ).
-
High variability in the analyte/internal standard peak area ratio for replicate injections.
Possible Cause:
-
Contribution from the unlabeled Bimatoprost present as an impurity in the this compound internal standard.
-
Background noise or matrix effects affecting the analyte and internal standard differently.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate low-concentration results.
Solutions:
-
Assess Internal Standard Purity:
-
Inject a solution containing only the this compound internal standard.
-
Monitor the MRM transition for unlabeled Bimatoprost.
-
The presence of a signal indicates that the internal standard is contaminated with unlabeled analyte.
-
-
Correct for Impurity:
-
If a new, purer batch of the internal standard is not available, the contribution of the unlabeled Bimatoprost in the internal standard can be calculated and subtracted from the measured analyte response in all samples.
-
-
Enhance Sample Preparation:
-
Improve the sample clean-up procedure to minimize matrix effects. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11]
-
Experimental Protocols
Representative LC-MS/MS Method for Bimatoprost Analysis
This protocol is a representative method and may require optimization for specific instrumentation and matrices.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bimatoprost | [Value to be optimized] | [Value to be optimized] | [Value to be optimized] |
| This compound | [Value to be optimized] | [Value to be optimized] | [Value to be optimized] |
| Bimatoprost Acid | [Value to be optimized] | [Value to be optimized] | [Value to be optimized] |
Note: Specific m/z values and collision energies need to be determined empirically on the mass spectrometer being used.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution.
-
Add 50 µL of 0.1 M NaOH and vortex.
-
Add 1 mL of ethyl acetate, vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50) for LC-MS analysis.[11]
Data Presentation
Table 1: Example Calibration Curve Data with and without Isotopic Interference
| Bimatoprost Conc. (ng/mL) | Analyte Peak Area | IS Peak Area (Ideal) | IS Peak Area (with Interference) | Analyte/IS Ratio (Ideal) | Analyte/IS Ratio (with Interference) |
| 1 | 10,000 | 500,000 | 500,500 | 0.020 | 0.020 |
| 10 | 100,000 | 500,000 | 505,000 | 0.200 | 0.198 |
| 100 | 1,000,000 | 500,000 | 550,000 | 2.000 | 1.818 |
| 500 | 5,000,000 | 500,000 | 750,000 | 10.000 | 6.667 |
| 1000 | 10,000,000 | 500,000 | 1,000,000 | 20.000 | 10.000 |
This table illustrates how isotopic interference can cause the internal standard peak area to increase at higher analyte concentrations, leading to a non-linear response.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. sciex.com [sciex.com]
Optimizing extraction recovery of Bimatoprost using a deuterated standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Bimatoprost using a deuterated standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard for Bimatoprost quantification?
A1: Using a deuterated internal standard, such as Bimatoprost-d4, is highly recommended for accurate and precise quantification of Bimatoprost, especially in complex biological matrices. Deuterated standards are chemically identical to the analyte but have a different mass due to the presence of deuterium atoms. This allows them to be distinguished by mass spectrometry. The key benefits include:
-
Correction for Matrix Effects: Biological samples can contain components that either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it allows for reliable correction.
-
Compensation for Extraction Variability: The recovery of Bimatoprost during sample preparation can vary between samples. A deuterated standard, added at the beginning of the extraction process, experiences the same losses as the analyte. By measuring the ratio of the analyte to the standard, this variability can be normalized, leading to more accurate results.
-
Improved Precision and Accuracy: By accounting for variations in both extraction efficiency and matrix effects, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the analytical method.
Q2: What are the common extraction techniques for Bimatoprost?
A2: The two most common extraction techniques for Bimatoprost from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique involves extracting Bimatoprost from an aqueous sample into an immiscible organic solvent. A simple LLE protocol has been shown to achieve high recovery of Bimatoprost from human plasma.[1]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain Bimatoprost from the sample matrix, while interfering compounds are washed away. The purified Bimatoprost is then eluted with a suitable solvent. SPE is often used for cleaner extracts, which can be beneficial for sensitive LC-MS/MS analysis.
Q3: From which biological matrices can Bimatoprost be extracted?
A3: Bimatoprost can be extracted from various biological matrices, including:
-
Human Plasma[1]
-
Aqueous Humor[2]
-
Ocular Tissues (e.g., cornea, sclera, iris, ciliary body)[2][3][4]
-
Cosmetic Serums
Q4: How is Bimatoprost typically analyzed after extraction?
A4: Following extraction, Bimatoprost is most commonly analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][5][6] This technique offers high sensitivity and selectivity, allowing for the accurate detection and quantification of low concentrations of Bimatoprost and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of Bimatoprost.
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Selection (LLE) | - Ensure the organic solvent is immiscible with the aqueous sample and has a high affinity for Bimatoprost. Ethyl acetate/n-hexane mixtures are commonly used.[1] - Optimize the solvent-to-sample volume ratio. |
| Inefficient Elution from SPE Cartridge | - The elution solvent may not be strong enough. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer. - Ensure the pH of the elution solvent is appropriate to elute Bimatoprost in its desired form. |
| Sample Overload on SPE Cartridge | - The amount of sample loaded may exceed the binding capacity of the SPE sorbent. Reduce the sample volume or use a cartridge with a higher sorbent capacity. |
| Incomplete Sample Lysis/Homogenization | - For tissue samples, ensure complete cell lysis and homogenization to release Bimatoprost into the extraction solvent.[3] |
| Precipitation of Bimatoprost | - Bimatoprost may precipitate if the pH or solvent composition of the sample is altered unfavorably during extraction. Ensure proper pH control throughout the process. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Extraction Procedure | - Ensure all steps of the extraction protocol are performed consistently for all samples, including vortexing times, centrifugation speeds, and solvent volumes. |
| Matrix Effects | - The use of a deuterated internal standard like this compound is the most effective way to correct for sample-to-sample variations in matrix effects.[7] |
| Incomplete Solvent Evaporation | - If a solvent evaporation step is used, ensure complete dryness of the extract before reconstitution. Residual organic solvent can affect chromatographic performance. |
| Variable Reconstitution Volume | - Use a calibrated pipette to ensure the reconstitution volume is accurate and consistent for all samples. |
Interfering Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Matrix Components | - Optimize the wash steps in the SPE protocol to remove interfering substances before eluting Bimatoprost. - For LLE, consider a back-extraction step to further purify the sample. |
| Contamination from Labware | - Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvents to avoid contamination. |
| Carryover from Previous Injections | - Implement a robust needle wash protocol on the HPLC system to prevent carryover between samples. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Bimatoprost from Human Plasma
This protocol is adapted from a method demonstrated to achieve over 90% recovery.[1]
1. Sample Preparation: a. To 400 µL of human plasma in a microcentrifuge tube, add the deuterated internal standard (e.g., this compound). b. Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.[1]
2. Extraction: a. Add 4 mL of an 80:20 (v/v) mixture of ethyl acetate and n-hexane.[1] b. Vortex for 10 minutes.[1] c. Centrifuge at approximately 1200 x g for 5 minutes.[1]
3. Solvent Evaporation and Reconstitution: a. Transfer the supernatant (organic layer) to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1] c. Reconstitute the dried extract in 150 µL of a 30:70 (v/v) mixture of acetonitrile and 5mM ammonium formate in water.[1]
4. Analysis: a. Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.[1]
Protocol 2: Extraction of Bimatoprost from Ocular Tissues
This protocol is a general guideline for tissue extraction.
1. Tissue Homogenization: a. Accurately weigh the ocular tissue sample (e.g., cornea, iris). b. Add the deuterated internal standard. c. Homogenize the tissue in a suitable buffer (e.g., 50% methanol/50% water) using a bead beater or similar homogenizer.[2][3]
2. Protein Precipitation and Extraction: a. Centrifuge the homogenate at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.[2] b. Transfer the supernatant to a clean tube. c. Proceed with either LLE or SPE for further purification as described in the respective protocols. For LLE, acidify the supernatant before adding the organic extraction solvent.[2]
Data Presentation
The following tables summarize key quantitative data related to Bimatoprost analysis.
Table 1: LC-MS/MS Parameters for Bimatoprost and Deuterated Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bimatoprost | 398.4 | 362.4 |
| This compound | 402.4 | 366.4 |
Note: The specific mass-to-charge ratios may vary slightly depending on the instrument and ionization conditions. The values presented are based on published data.[2]
Table 2: Recovery of Bimatoprost from Human Plasma using LLE
| Analyte Concentration | Mean Recovery (%) |
| 5 pg/mL | >90% |
| 200 pg/mL | >90% |
Data adapted from a study demonstrating high recovery using a liquid-liquid extraction method.[1]
Visualizations
Caption: Experimental workflow for Bimatoprost extraction and analysis.
Caption: Simplified signaling pathway for Bimatoprost's mechanism of action.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Improving sensitivity and selectivity in Bimatoprost bioanalysis
Welcome to the technical support center for Bimatoprost bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve sensitivity and selectivity in your experiments.
Troubleshooting Guide
Encountering issues during Bimatoprost bioanalysis is common. This guide provides solutions to frequently observed problems.
Common Issues and Solutions in Bimatoprost LC-MS/MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / Low Signal Intensity | Inefficient extraction recovery. Suboptimal ionization in the mass spectrometer. Matrix effects causing ion suppression.[1] Improper mobile phase composition. | Optimize the liquid-liquid extraction (LLE) procedure; consider solvent-to-plasma ratio and choice of organic solvent (e.g., ethyl acetate/n-hexane).[2] Adjust ESI parameters such as capillary voltage (e.g., 3.0 kV) and desolvation temperature (e.g., 550 °C).[3] Evaluate and mitigate matrix effects by modifying sample cleanup, adjusting chromatography to separate Bimatoprost from interfering compounds, or using a deuterated internal standard.[4] Optimize the mobile phase, for instance, by using an ammonium acetate buffer with formic acid in an acetonitrile/water gradient.[3] |
| High Background Noise / Poor Selectivity | Interference from endogenous matrix components. Contamination from sample collection tubes or reagents. Carryover from previous injections. | Improve sample preparation with a more rigorous cleanup step. Use high-purity solvents and reagents (HPLC-MS grade).[3] Implement a robust column wash step between injections and check for carryover by injecting a blank sample after a high-concentration standard.[2] |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. Incompatible sample solvent with the mobile phase. Secondary interactions with the stationary phase. | Use a guard column and ensure proper column equilibration. Reconstitute the dried extract in a solvent similar in composition to the initial mobile phase.[2] Consider a different column chemistry, such as a biphenyl phase, which can offer alternative selectivity.[3] |
| Inconsistent Results / Poor Reproducibility | Variability in manual sample preparation steps. Instability of Bimatoprost in the biological matrix. Fluctuations in LC-MS/MS system performance. | Automate sample preparation where possible. Investigate the stability of Bimatoprost under different storage conditions (e.g., freeze-thaw cycles, bench-top stability). Bimatoprost is generally stable under thermal stress.[5][6][7][8][9] Perform regular system suitability tests and calibration checks. |
| Inaccurate Quantification | Non-linearity of the calibration curve. Inappropriate internal standard. Significant matrix effects.[1] | Ensure the calibration range is appropriate for the expected sample concentrations and that the curve has a good correlation coefficient (r² > 0.99).[2][3] Use a stable isotope-labeled internal standard (e.g., Bimatoprost-d5) for the most accurate correction of extraction and matrix variability.[4] Assess matrix effects by comparing the response of an analyte in a post-extraction spiked sample to that of a neat solution.[10] |
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantitation (LLOQ) for Bimatoprost in human plasma?
A highly sensitive method using LC-MS/MS can achieve an LLOQ of 0.5 pg/mL in human plasma, with a limit of detection (LOD) of 0.2 pg/mL.[2][11] This level of sensitivity is crucial for pharmacokinetic studies due to the low systemic concentrations of Bimatoprost after topical administration.[2][11]
Q2: What is the most effective sample preparation technique for Bimatoprost in plasma?
Liquid-liquid extraction (LLE) is a simple and effective method for extracting Bimatoprost from human plasma.[2] A common procedure involves spiking the plasma sample, adding a precipitating agent like 0.1N sodium hydroxide, and then extracting with a mixture of ethyl acetate and n-hexane (e.g., 80:20 v/v).[2] This method has been shown to yield high recovery (>90%).[2]
Q3: How can matrix effects be minimized in Bimatoprost bioanalysis?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[1] To minimize these effects:
-
Optimize Sample Cleanup: A robust LLE or solid-phase extraction (SPE) protocol can remove many interfering endogenous components.
-
Chromatographic Separation: Ensure Bimatoprost is chromatographically resolved from co-eluting matrix components. Utilizing a suitable analytical column, like a biphenyl or C18 column, with an optimized gradient elution is key.[3][12]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., Bimatoprost-d5) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[4]
Q4: What are the recommended LC-MS/MS parameters for Bimatoprost analysis?
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is typically used.[3]
-
Precursor-to-Product Ion Transition: For Bimatoprost, a common transition is m/z 416.5 -> 362.3.[4]
-
Mobile Phase: A common mobile phase consists of two solvents: (A) 5 mM ammonium acetate with 0.02% formic acid in water and (B) 5 mM ammonium acetate with 0.02% formic acid in an acetonitrile/water mixture (e.g., 95/5 v/v).[3][10] A gradient elution is employed to achieve good separation.
-
Column: A reversed-phase column such as a biphenyl (e.g., 2.1 mm x 100 mm, 2.6 µm) or a C18 column is often used.[3][12]
Q5: Is Bimatoprost stable during sample storage and handling?
Studies have shown that Bimatoprost is thermally stable.[5][6][7][8][9] However, it is always good practice to perform stability tests under your specific experimental conditions, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, as per regulatory guidelines.[10] Bimatoprost can undergo degradation under forced conditions like strong acid and oxidation.[12]
Experimental Protocols
Detailed Methodology for Bimatoprost Quantification in Human Plasma
This protocol is based on a highly sensitive method for the quantification of Bimatoprost in human plasma.[2]
1. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 400 µL of human plasma into a clean microcentrifuge tube.
-
Spike with the internal standard (e.g., Bimatoprost-d5).
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.
-
Add 4 mL of an 80:20 (v/v) mixture of ethyl acetate and n-hexane.
-
Vortex for 10 minutes.
-
Centrifuge at 1204 rcf for 5 minutes.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of a 30:70 (v/v) mixture of acetonitrile and 5mM ammonium formate in water.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Analytical Column: A suitable reversed-phase column (e.g., C18 or biphenyl).
-
Mobile Phase A: 5 mM ammonium acetate with 0.02% formic acid in water.[3]
-
Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in 95:5 acetonitrile/water.[3]
-
Gradient Elution: Develop a gradient to ensure separation of Bimatoprost from matrix interferences.
-
Flow Rate: A typical flow rate is around 0.25 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. sciex.com [sciex.com]
- 3. mdpi.com [mdpi.com]
- 4. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of Bimatoprost-d4 in Biological Matrices
This technical support center provides guidance and answers frequently asked questions regarding the stability of Bimatoprost-d4 in various biological matrices during storage. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in plasma?
A1: For long-term storage, this compound in human plasma should be stored at -20°C. Data from a validated bioanalytical method indicates that Bimatoprost is stable in human plasma for up to 1122 days when stored at this temperature.[1]
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo?
A2: Plasma samples containing this compound are stable for at least three freeze-thaw cycles when frozen at -20°C and thawed to room temperature.[1] It is best practice to minimize the number of freeze-thaw cycles to ensure sample integrity.
Q3: What is the short-term stability of this compound in plasma at room temperature?
A3: this compound in human plasma is stable for at least 24 hours at room temperature.[1] This allows for samples to be processed without significant degradation.
Q4: Is there any information on the stability of this compound in other biological matrices like serum or tissue homogenates?
Q5: Does deuteration affect the stability of Bimatoprost?
A5: While not explicitly stated for this compound in the provided results, deuteration at non-metabolically active sites is generally not expected to significantly alter the chemical stability of a molecule. The stability of this compound is considered comparable to that of Bimatoprost, as the deuterated form is used as an internal standard in validated bioanalytical methods, requiring it to be stable throughout the sample analysis process.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in stored samples | Sample degradation due to improper storage. | Ensure samples are consistently stored at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles beyond the validated limit of three. |
| Analyte instability at room temperature. | Process samples within 24 hours of thawing and keep them on ice or at a controlled cool temperature during processing. | |
| Low recovery of this compound | Adsorption to container surfaces. | Use low-binding polypropylene tubes for sample storage and processing. |
| Matrix effects. | Perform matrix effect experiments as part of your method validation to identify and mitigate any ion suppression or enhancement in your analytical method. | |
| Degradation observed during sample processing | Enzymatic degradation in the biological matrix. | Process samples quickly at low temperatures. Consider the addition of enzyme inhibitors if enzymatic degradation is suspected, though this needs to be validated. |
Data on Stability of Bimatoprost in Human Plasma
The following table summarizes the stability of Bimatoprost in human plasma based on a validated bioanalytical method. As this compound is used as the internal standard in such assays, its stability is integral to the method's accuracy, and thus this data is considered representative for this compound.
| Stability Type | Storage Condition | Duration | Outcome | Reference |
| Long-Term Stability | -20°C | 1122 days | Stable | [1] |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | Stable | [1] |
| Short-Term Stability | Room Temperature | 24 hours | Stable | [1] |
| Processed Sample Stability | 1 to 8°C | 171 hours | Stable | [1] |
Experimental Protocols
Protocol for Long-Term Stability Assessment in Plasma
This protocol outlines a general procedure for determining the long-term stability of this compound in a biological matrix like plasma.
-
Sample Preparation:
-
Spike a known concentration of this compound into multiple aliquots of the biological matrix (e.g., human plasma).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Storage:
-
Store the aliquots in a calibrated freezer at the desired temperature (e.g., -20°C or -80°C).
-
Ensure the storage containers are appropriate (e.g., low-binding polypropylene tubes).
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of samples for analysis.
-
Thaw the samples under controlled conditions.
-
Process the samples using a validated analytical method (e.g., LC-MS/MS).
-
Analyze the samples alongside freshly prepared calibration standards and QC samples.
-
-
Data Evaluation:
-
Calculate the concentration of this compound in the stored samples.
-
Compare the mean concentration of the stored samples to the nominal concentration (time point 0).
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound in Plasma.
Caption: Workflow for Freeze-Thaw Stability Assessment.
References
Minimizing ion suppression in ESI-MS for Bimatoprost analysis
Welcome to the technical support center for the analysis of Bimatoprost using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable, high-quality data.
Troubleshooting Guide
This section addresses specific issues that may arise during the ESI-MS analysis of Bimatoprost, leading to ion suppression and inaccurate results.
Issue 1: Poor sensitivity or complete loss of Bimatoprost signal.
This is a classic sign of significant ion suppression, where other components in the sample interfere with the ionization of Bimatoprost.
| Potential Cause | Recommended Solution |
| Matrix Effects: Co-eluting endogenous components from biological matrices (plasma, serum, etc.) compete with Bimatoprost for ionization.[1][2] | 1. Improve Sample Preparation: Implement a more rigorous sample clean-up method. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[1][2] A published LLE method for Bimatoprost in human plasma uses ethyl acetate/n-hexane.[3][4] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate Bimatoprost from the interfering components.[1][2] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5] |
| High Salt Concentration: Non-volatile salts (e.g., phosphates, sodium chloride) in the sample or mobile phase can suppress the ESI signal.[6][7] | 1. Use Volatile Buffers: Replace non-volatile buffers with volatile alternatives like ammonium formate or ammonium acetate. A common mobile phase for Bimatoprost analysis is 5mM ammonium acetate with 0.02% formic acid.[8][9] 2. Desalt the Sample: If high salt concentrations are unavoidable in the sample, use an appropriate desalting technique during sample preparation. |
| Co-eluting Drugs or Metabolites: Other compounds in the sample with similar chromatographic properties can interfere with Bimatoprost ionization. | 1. Modify Chromatographic Selectivity: Use a different stationary phase (e.g., biphenyl instead of C18) or adjust the mobile phase composition to improve separation.[8] 2. Adjust pH: Altering the mobile phase pH can change the retention times of interfering compounds. |
Issue 2: Inconsistent and irreproducible Bimatoprost signal intensity between samples.
This variability can be caused by sample-to-sample differences in the matrix, leading to varying degrees of ion suppression.
| Potential Cause | Recommended Solution |
| Variable Matrix Effects: The composition of biological samples can differ significantly between individuals or sources, causing inconsistent ion suppression.[7] | 1. Use an Internal Standard: A stable isotope-labeled internal standard (e.g., Bimatoprost-d5) is highly recommended.[10] It co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification.[2][6] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[5][8] |
| Carryover from Previous Injections: Residual Bimatoprost or matrix components from a previous high-concentration sample can affect the current analysis. | 1. Optimize Wash Steps: Implement a robust needle and column wash protocol between injections, using a strong solvent to remove any residual compounds. 2. Inject Blanks: Run blank injections after high-concentration samples to ensure no carryover is present.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in ESI-MS?
Ion suppression in ESI-MS is primarily caused by competition for ionization between the analyte of interest (Bimatoprost) and other co-eluting compounds in the sample.[1][2][6] Key contributors include:
-
Matrix components: Endogenous substances from biological samples like salts, phospholipids, and proteins.[1][2]
-
Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing reagents.[6]
-
High concentrations of other analytes: If other drugs or compounds are present at much higher concentrations, they can dominate the ionization process.[1]
-
Changes in droplet properties: High concentrations of non-volatile materials can increase the surface tension and viscosity of the ESI droplets, hindering the formation of gas-phase ions.[1][5]
Q2: How can I assess the extent of ion suppression in my Bimatoprost assay?
A common method to evaluate ion suppression is the post-column infusion experiment.[11] This involves infusing a constant flow of a Bimatoprost standard solution into the MS while injecting a blank, extracted matrix sample. Any dip in the Bimatoprost signal at the retention time of co-eluting matrix components indicates ion suppression.
Q3: What are the recommended sample preparation techniques to minimize ion suppression for Bimatoprost analysis?
For complex matrices like plasma or serum, more extensive sample preparation is crucial.
-
Liquid-Liquid Extraction (LLE): This technique is effective at removing many interfering substances. A published method for Bimatoprost in human plasma uses a mixture of ethyl acetate and n-hexane (80:20, v/v).[3][4]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte.
-
Protein Precipitation: While simpler, protein precipitation is often less effective at removing all sources of ion suppression.[1]
Q4: Which ionization mode is best for Bimatoprost analysis?
Positive electrospray ionization (ESI+) is commonly used for the analysis of Bimatoprost.[8]
Q5: Can changing the ionization source help reduce ion suppression?
Yes, in some cases. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[7][12] If significant and persistent ion suppression is observed with ESI, switching to APCI could be a viable alternative, provided Bimatoprost can be efficiently ionized by this technique.
Experimental Protocols
Below are detailed methodologies for key experiments in Bimatoprost analysis.
1. Sample Preparation: Liquid-Liquid Extraction from Human Plasma [3][4]
-
To 400 µL of human plasma, add the internal standard solution.
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.
-
Add 4 mL of 80:20 (v/v) ethyl acetate/n-hexane.
-
Vortex for 10 minutes.
-
Centrifuge at 1204 rcf for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of 30:70 (v/v) acetonitrile/5mM ammonium formate in water.
-
Inject 20 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions [3][8]
| Parameter | Setting |
| Column | Kinetex XB-C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 5mM ammonium formate in water (or 5mM ammonium acetate with 0.02% formic acid) |
| Mobile Phase B | Acetonitrile (or 5mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10-20 µL |
| Gradient | A linear gradient should be optimized to ensure separation of Bimatoprost from matrix interferences. |
3. Mass Spectrometry Parameters (Triple Quadrupole) [8]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 550°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions, cone voltages, and collision energies need to be optimized for Bimatoprost and the internal standard on the specific instrument being used.
Visualizations
Caption: Workflow illustrating how matrix components can lead to ion suppression in ESI-MS.
Caption: A troubleshooting flowchart for addressing poor Bimatoprost signal in ESI-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. sciex.com [sciex.com]
- 4. sciex.com [sciex.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov.tw [fda.gov.tw]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. providiongroup.com [providiongroup.com]
Method validation challenges for Bimatoprost-d4 in regulated bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the method validation of Bimatoprost-d4 in regulated bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bioanalytical method validation for Bimatoprost using a deuterated internal standard like this compound?
A1: The main challenges include managing matrix effects, ensuring the stability of the analyte and internal standard, preventing isotopic interference and back-exchange of deuterium, and addressing potential chromatographic shifts between the analyte and the internal standard. Each of these factors can significantly impact the accuracy and reproducibility of the method.
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred over a structural analog?
A2: A SIL internal standard is structurally almost identical to the analyte, meaning it has very similar physicochemical properties. This allows it to co-elute with the analyte and more effectively compensate for variability in sample preparation, injection volume, and matrix effects, which can lead to more accurate and precise results.
Q3: What are the regulatory guidelines I should follow for the validation of my bioanalytical method?
A3: It is crucial to adhere to the guidelines provided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines outline the necessary validation parameters, including selectivity, sensitivity, linearity, accuracy, precision, and stability.
Q4: How can I minimize matrix effects in my Bimatoprost bioassay?
A4: To minimize matrix effects, it is important to optimize sample preparation to remove interfering endogenous components from the biological matrix. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective. Additionally, ensuring proper chromatographic separation of Bimatoprost from matrix components is critical.
Q5: What should I do if I observe poor peak shapes during my analysis?
A5: Poor peak shapes, such as tailing or fronting, can be caused by a variety of factors including column degradation, improper mobile phase pH, or interactions with active sites in the chromatographic system. Check the column's performance, ensure the mobile phase is correctly prepared, and consider using a column with a different stationary phase if the problem persists.
Troubleshooting Guide
This guide addresses specific issues that may arise during the method validation for this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in this compound Response | Inconsistent sample extraction or significant matrix effects affecting the internal standard differently than the analyte. | Re-optimize the extraction procedure to ensure consistent recovery for both Bimatoprost and this compound. Evaluate different extraction solvents or SPE cartridges. |
| Shift in Retention Time of this compound | Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts (isotopic effect). | Ensure the chromatographic method has sufficient resolution to separate any potential interfering peaks. A slight, consistent shift is often acceptable if it doesn't impact quantification. |
| Inaccurate Quantification at High Analyte Concentrations | Potential isotopic interference where a naturally occurring isotope of Bimatoprost contributes to the signal of this compound. | Verify the isotopic purity of the this compound standard. If significant unlabeled Bimatoprost is present, it can lead to inaccurate results. Consider using a higher concentration of the internal standard to minimize the relative contribution of the interfering isotope. |
| Loss of Analyte/Internal Standard Signal Over Time | Instability of Bimatoprost or this compound in the biological matrix or prepared samples. Bimatoprost itself is generally stable, but the deuterated form could potentially undergo back-exchange. | Conduct thorough stability studies, including freeze-thaw cycles, short-term benchtop stability, and long-term storage stability. If back-exchange is suspected, investigate the stability of this compound in the matrix under various conditions. |
| Poor Linearity of the Calibration Curve | Suboptimal integration of peaks, issues with the internal standard, or detector saturation at high concentrations. | Review the peak integration parameters. Ensure that the concentration of this compound is appropriate and consistent across all samples. If detector saturation is suspected, the calibration range may need to be adjusted. |
Experimental Protocols
Detailed LC-MS/MS Method for Bimatoprost in Human Plasma
This protocol is adapted from a sensitive method for the quantitation of Bimatoprost in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of human plasma, add the internal standard solution (this compound).
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.
-
Add 4 mL of a solution of ethyl acetate and n-hexane (80:20, v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at approximately 1200 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of a solution of acetonitrile and 5mM ammonium formate in water (30:70, v/v).
2. Chromatographic Conditions
-
LC System: ExionLC system or equivalent
-
Column: Phenomenex Kinetex XB-C18, 2.1 x 100 mm, 1.7 µm
-
Column Temperature: 40°C
-
Mobile Phase A: 5mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Injection Volume: 20 µL
LC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.00 | 0.4 | 70 | 30 |
| 2.00 | 0.4 | 70 | 30 |
| 2.50 | 0.4 | 10 | 90 |
| 4.00 | 0.4 | 10 | 90 |
| 4.10 | 0.4 | 70 | 30 |
| 5.00 | 0.4 | 70 | 30 |
3. Mass Spectrometry Conditions
-
Mass Spectrometer: SCIEX 7500 system or equivalent with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Bimatoprost: To be optimized based on instrument
-
This compound: To be optimized based on instrument
-
-
Key MS Parameters:
-
Curtain Gas: 40 psi
-
IonSpray Voltage: 4500 V
-
Temperature: 450°C
-
Gas 1: 50 psi
-
Gas 2: 60 psi
-
Visualizations
Caption: Experimental workflow for Bimatoprost bioanalysis.
Caption: Troubleshooting logic for this compound method validation.
References
Impact of co-eluting substances on Bimatoprost-d4 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bimatoprost-d4 quantification assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
Issue 1: Poor Peak Shape or Tailing for this compound
Q: My this compound peak is showing significant tailing or asymmetry. What are the potential causes and how can I resolve this?
A: Poor peak shape for this compound can be attributed to several factors, ranging from the analytical column to the mobile phase composition.
Possible Causes and Solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample and re-injecting.
-
Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with the analyte, causing tailing.
-
Solution 1: Mobile Phase Modifier: Incorporate a small amount of a weak acid, such as 0.1% formic acid or 5 mM ammonium acetate with 0.02% formic acid, into your mobile phase to suppress the ionization of free silanols.[1][2]
-
Solution 2: Column Choice: Consider using a column with end-capping or a different stationary phase, such as a biphenyl column, which can offer alternative selectivity.[1][2]
-
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one. A reversed-phase Acquity BEH C8 column (150 x 2.1 mm, 1.7 µm) has been shown to provide good separation.[3][4]
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent similar in composition to the starting mobile phase conditions.
Issue 2: Inconsistent or Low Recovery of this compound
Q: I am experiencing low and variable recovery of this compound during sample preparation. What steps can I take to improve this?
A: Low and inconsistent recovery is often linked to the sample extraction procedure. Bimatoprost is typically extracted from biological matrices using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Troubleshooting Extraction Efficiency:
-
Liquid-Liquid Extraction (LLE):
-
pH Adjustment: Ensure the pH of the aqueous sample is adjusted to optimize the partitioning of this compound into the organic solvent. The addition of 0.1N sodium hydroxide has been used in some protocols.[5]
-
Solvent Choice: The choice of extraction solvent is critical. A mixture of ethyl acetate and n-hexane (e.g., 80:20 v/v) has been used effectively.[5] Experiment with different solvent polarities to find the optimal system for your matrix.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. To break emulsions, try centrifugation at a higher speed or for a longer duration, or add a small amount of salt.
-
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: Choose an SPE sorbent that has a high affinity for Bimatoprost. A C18 sorbent is a common choice for reversed-phase retention.
-
Wash and Elution Solvents: Optimize the wash steps to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully recover this compound from the sorbent. A common elution solvent is methanol.[6]
-
Drying Step: Ensure the SPE cartridge is completely dry before elution, as residual water can affect recovery.
-
Issue 3: Suspected Matrix Effects (Ion Suppression or Enhancement)
Q: My this compound signal intensity is significantly lower in matrix samples compared to neat standards, suggesting ion suppression. How can I confirm and mitigate this?
A: Matrix effects, the alteration of ionization efficiency due to co-eluting components from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[7][8][9]
Identifying and Mitigating Matrix Effects:
-
Confirmation:
-
Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.[10]
-
Quantitative Assessment: Compare the peak area of this compound in a post-extraction spiked sample to a neat standard at the same concentration. A significant difference confirms a matrix effect.[7]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Enhance your LLE or SPE procedure to more effectively remove interfering substances like phospholipids.[8]
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase, or using a different column.[7]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[7]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. Ensure that the internal standard does not have any co-eluting interferences.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical Multiple Reaction Monitoring (MRM) transitions for Bimatoprost and its deuterated internal standard?
A1: The selection of appropriate MRM transitions is crucial for the selectivity and sensitivity of the assay. Based on published methods, the following precursor-to-product ion transitions are commonly used:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Bimatoprost | 416.5 | 362.3 | Positive (MH+) |
| This compound | 391.6 | 197.0 | Negative (M-H)- |
Note: The this compound transition listed is for Bimatoprost acid-d4. The specific transition for this compound may vary based on the deuteration pattern.[11]
Q2: What are some common co-eluting substances that can interfere with Bimatoprost quantification?
A2: Potential co-eluting substances can include:
-
Other Prostaglandin Analogs: Structurally similar drugs like Latanoprost and Travoprost, if present in the sample, could potentially interfere. Chromatographic separation is essential.[1][2]
-
Metabolites: Bimatoprost undergoes metabolism, including N-deethylation and glucuronidation.[12] Phase II metabolites, in particular, can sometimes undergo in-source fragmentation to produce the same precursor ion as the parent drug, leading to overestimation if not chromatographically separated.[13]
-
Endogenous Matrix Components: Phospholipids and other lipids from biological matrices are notorious for causing ion suppression.[7]
Q3: What are the key validation parameters to assess for a Bimatoprost quantification method?
A3: A robust bioanalytical method for Bimatoprost should be validated according to regulatory guidelines (e.g., ICH Q2(R1)). Key parameters include:[3][4]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV%) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for analysis) or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Bimatoprost from Human Plasma
This protocol is adapted from a method for sensitive quantitation of Bimatoprost in human plasma.[5]
Materials:
-
Human plasma
-
Bimatoprost standard solutions
-
This compound internal standard solution
-
0.1N Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
n-Hexane
-
Acetonitrile
-
5mM Ammonium formate in water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spike 400 µL of human plasma with Bimatoprost standard and this compound internal standard.
-
Add 100 µL of 0.1N NaOH and vortex for 2 minutes.
-
Add 4 mL of 80:20 (v/v) ethyl acetate/n-hexane.
-
Vortex for 10 minutes.
-
Centrifuge at 1204 x g for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of 30:70 (v/v) acetonitrile/5mM ammonium formate in water.
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: A flowchart of the experimental and troubleshooting workflow for this compound quantification.
Caption: A logical diagram for troubleshooting matrix effects in this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost | CoLab [colab.ws]
- 4. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chromatographic Separation of Bimatoprost and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of Bimatoprost and its metabolites.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of Bimatoprost and its metabolites in a question-and-answer format.
Question: Why am I observing peak tailing for my Bimatoprost peak?
Answer: Peak tailing for Bimatoprost, a common issue with prostaglandin analogs, can arise from several factors:
-
Secondary Interactions: Residual silanol groups on C18 columns can interact with the polar functional groups of Bimatoprost, causing tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of Bimatoprost or its metabolites, resulting in secondary interactions with the stationary phase.
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to asymmetrical peak shapes.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites that cause tailing.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of silanol groups on the column packing.[1]
-
Ensure the mobile phase pH is optimized for Bimatoprost and its metabolites.
-
-
Column Choice and Care:
-
Sample Concentration:
-
Dilute the sample to a lower concentration and reinject.
-
-
Flow Rate and Temperature:
-
Optimizing the flow rate and column temperature can sometimes improve peak shape.
-
Question: I am seeing poor resolution between Bimatoprost and its main metabolite, Bimatoprost acid. How can I improve their separation?
Answer: Achieving good resolution between the parent drug and its metabolites is critical for accurate quantification. Here are strategies to improve the separation of Bimatoprost and Bimatoprost acid:
-
Gradient Elution: Employing a gradient elution program can effectively separate compounds with different polarities. Start with a higher aqueous composition in the mobile phase and gradually increase the organic solvent percentage.[2][4]
-
Mobile Phase Composition:
-
Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Experiment with different organic modifiers. For instance, methanol may offer different selectivity compared to acetonitrile.
-
-
Column Chemistry:
-
Consider a column with a different stationary phase, such as a phenyl-hexyl or a C8 column.[5] These can provide alternative selectivities for closely related compounds.
-
Using a column with a smaller particle size (e.g., UPLC columns with 1.7 µm particles) can significantly enhance resolution and peak efficiency.[5]
-
-
Temperature: Lowering the column temperature can sometimes increase the separation factor between two closely eluting peaks.
Question: My results show inconsistent retention times for Bimatoprost. What could be the cause?
Answer: Fluctuating retention times can compromise the reliability of your analytical method. The most common causes include:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.
-
Pump Issues: Inconsistent flow rates due to pump malfunctions, leaks, or air bubbles in the system.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios.
-
Column Temperature Fluctuations: Lack of a stable column temperature can lead to shifts in retention times.
Troubleshooting Steps:
-
Ensure Proper Equilibration: Increase the column equilibration time before each injection to ensure the column is fully conditioned with the initial mobile phase.
-
Check the HPLC System:
-
Purge the pump to remove any air bubbles.
-
Check for any leaks in the system, from the solvent reservoirs to the detector.
-
Verify that the pump is delivering a consistent flow rate.
-
-
Standardize Mobile Phase Preparation: Use a consistent and precise procedure for preparing the mobile phase for every run.
-
Use a Column Oven: Employ a column oven to maintain a constant and stable temperature throughout the analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Bimatoprost I should be looking to separate?
A1: The primary metabolite of Bimatoprost is its corresponding free acid, Bimatoprost acid (17-phenyl-trinor-prostaglandin F2α).[4] Other metabolites are formed through oxidation, N-deethylation, and glucuronidation of the parent compound.[6] For most routine analyses, achieving good separation between Bimatoprost and Bimatoprost acid is the primary goal.
Q2: What type of column is best suited for Bimatoprost analysis?
A2: Reversed-phase columns are the most commonly used for Bimatoprost analysis. C18 columns from various manufacturers have been successfully used.[1][7] For improved peak shape and reduced tailing, consider using a high-purity, end-capped C18 column or a phenyl-based column .[2][3] For higher resolution and faster analysis times, UPLC columns with smaller particle sizes (e.g., 1.7 µm - 1.8 µm) are an excellent choice.[5]
Q3: What detection wavelength should I use for Bimatoprost?
A3: Bimatoprost does not have a strong chromophore, so detection is typically performed at a low UV wavelength. The most commonly reported wavelength for UV detection is around 210 nm .[3] Some methods also use detection at 205 nm.[1]
Q4: Is it necessary to use a mass spectrometer for the analysis of Bimatoprost and its metabolites?
A4: While UV detection is suitable for many applications, a mass spectrometer (MS) offers significantly higher sensitivity and selectivity. LC-MS/MS is particularly useful for the analysis of Bimatoprost and its metabolites in complex biological matrices where concentrations are very low.[2][4] It is the preferred method for pharmacokinetic studies.
Q5: Are there any specific considerations for the chiral separation of Bimatoprost?
A5: Yes, Bimatoprost has several chiral centers, and the separation of its isomers can be important for quality control. Specific chiral stationary phases (CSPs) are required for this purpose. While standard reversed-phase columns will not separate enantiomers, specialized chiral columns can be used to resolve the different stereoisomers of Bimatoprost.[7]
Data Presentation
The following tables summarize quantitative data from various published methods for the chromatographic separation of Bimatoprost.
Table 1: HPLC and UPLC Method Parameters for Bimatoprost Analysis
| Parameter | Method 1[1] | Method 2[3] | Method 3[5] | Method 4[2] |
| Technique | RP-HPLC | RP-HPLC | RP-UHPLC | RP-HPLC |
| Column | Phenomenex C18 (250x4.6mm, 5µm) | Zorbex SB phenyl (250x4.6mm, 5µm) | Acquity BEH C8 (150x2.1mm, 1.7µm) | Kinetex biphenyl (100x2.1mm, 2.6µm) |
| Mobile Phase | 0.1% Formic Acid:Acetonitrile (30:70) | 0.02M Phosphate Buffer:Methanol:Acetonitrile (50:30:20) | 0.01% H3PO4:Acetonitrile (gradient) | 5mM Ammonium Acetate + 0.02% Formic Acid:Acetonitrile/Water (95/5) + 0.02% Formic Acid (gradient) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | 0.7 mL/min | 0.25 mL/min |
| Detection | UV at 205 nm | UV at 210 nm | UV (not specified) | MS/MS |
| Retention Time | 4.73 min | 10.81 min | Not specified | ~18 min (gradient) |
Table 2: System Suitability and Validation Parameters
| Parameter | Method 1[1] | Method 2[3] | Method 3[8] |
| Linearity Range | 0.05 - 15 µg/mL | 0.006 - 0.018 mg/mL | 0.25 - 50 ng/mL |
| Correlation Coefficient (r²) | 0.9993 | >0.999 | >0.9992 |
| LOD | 0.0152 µg/mL | Not specified | 0.01 mg/kg |
| LOQ | 0.0461 µg/mL | Not specified | 0.03 mg/kg |
| Tailing Factor | < 2.0 | Not specified | Not specified |
| Theoretical Plates | > 2000 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Bimatoprost in Ophthalmic Solutions[1]
-
Chromatographic System: Shimadzu Model CBM-20A/20 Alite HPLC system with a UV detector.
-
Column: Phenomenex C18 (250 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a ratio of 30:70 (v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV detection at 205 nm.
-
Internal Standard: Agomelatine.
-
Sample Preparation:
-
Transfer the ophthalmic solution into a volumetric flask.
-
Extract Bimatoprost with the mobile phase.
-
Sonicate for 30 minutes.
-
Filter the solution and dilute as required with the mobile phase.
-
Add the internal standard before injection.
-
-
Injection Volume: 20 µL.
Protocol 2: LC-MS/MS Method for Quantification of Bimatoprost and Bimatoprost Acid in Aqueous Humor[4]
-
Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (e.g., Micromass Quattro LC).
-
Column: APS-2 Hypersil (150 mm x 2.1 mm, 3 µm) for normal-phase separation.
-
Mobile Phase: A gradient of acidified acetonitrile and methanol.
-
Ionization Mode: Electrospray ionization (ESI) with positive-to-negative ion switching.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To the aqueous humor sample, add an internal standard.
-
Add 10 µL of 10% formic acid.
-
Add 1 mL of methyl tert-butyl ether and vortex to extract the analytes into the organic phase.
-
Centrifuge and separate the organic layer.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Injection Volume: Appropriate volume for the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Bimatoprost analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Bimatoprost signaling pathway for IOP reduction.
References
- 1. jchps.com [jchps.com]
- 2. mdpi.com [mdpi.com]
- 3. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 4. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the LC-MS/MS Validation of Bimatoprost using Bimatoprost-d4 as an Internal Standard
This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Bimatoprost, utilizing its deuterated analogue, Bimatoprost-d4, as an internal standard. The information is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Methodology Comparison: Bimatoprost Quantification
The following tables summarize the key parameters of a validated LC-MS/MS method for Bimatoprost analysis in aqueous humour, alongside a highly sensitive method developed for human plasma for comparative purposes.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1: Bimatoprost in Aqueous Humour with this compound | Method 2: High-Sensitivity Bimatoprost in Human Plasma |
| Biological Matrix | Aqueous Humour | Human Plasma |
| Internal Standard | Bimatoprost acid-d4 | Not specified (alternative method for comparison) |
| Sample Preparation | Liquid-Liquid Extraction with methyl tert-butyl ether | Liquid-Liquid Extraction |
| Chromatography | Normal-Phase HPLC | Not specified |
| Analytical Column | APS-2 Hypersil (3 μm, 2.1×150 mm) | Not specified |
| Mobile Phase | Gradient of acidified acetonitrile–methanol | Not specified |
Table 2: Mass Spectrometry and Validation Parameters
| Parameter | Method 1: Bimatoprost in Aqueous Humour with this compound | Method 2: High-Sensitivity Bimatoprost in Human Plasma |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching | Not specified |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Bimatoprost) | m/z 416.5 -> 362.3 | Not specified |
| MRM Transition (IS) | m/z 391.6 -> 193.0 (for Bimatoprost acid-d4) | Not specified |
| Linearity Range | Not explicitly stated | 0.2 - 800 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 0.5 pg/mL[1] |
| Accuracy | Within 88–112% of the nominal value | Not explicitly stated |
| Precision (CV%) | Not explicitly stated | <6%[1] |
| Recovery | Not explicitly stated | >90%[1] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Bimatoprost in Aqueous Humour
This protocol is based on a validated method for the determination of Bimatoprost in human aqueous humour samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 μL of aqueous humour, add the internal standard solution (Bimatoprost acid-d4).
-
Acidify the sample by adding 10 μL of 10% formic acid.
-
Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether.
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
2. Liquid Chromatography
-
System: High-Performance Liquid Chromatography (HPLC)
-
Column: APS-2 Hypersil (3 μm, 2.1×150 mm)
-
Mobile Phase: A gradient of acidified acetonitrile and methanol.
-
Injection Volume: Not specified.
3. Mass Spectrometry
-
System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM) with positive-to-negative ion switching.
-
MRM Transitions:
-
Bimatoprost: m/z 416.5 (precursor ion) -> m/z 362.3 (product ion)
-
Bimatoprost acid-d4 (Internal Standard): m/z 391.6 (precursor ion) -> m/z 193.0 (product ion)
-
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of Bimatoprost.
Alternative Analytical Approaches
While LC-MS/MS is a highly sensitive and specific method for Bimatoprost quantification, other analytical techniques have also been employed. These include:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is generally less sensitive than LC-MS/MS but can be suitable for the analysis of pharmaceutical formulations where concentrations are higher.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and better resolution compared to conventional HPLC.
The choice of analytical method depends on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. The use of a deuterated internal standard like this compound in an LC-MS/MS method is considered the gold standard for bioanalytical studies due to its ability to accurately correct for matrix effects and variations in sample processing.
References
A Comparative Guide to Bimatoprost-d4 and Other Internal Standards for Prostaglandin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bimatoprost-d4 with other commonly used internal standards for the quantitative analysis of prostaglandins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for achieving accurate and reproducible results by correcting for analyte losses during sample preparation and for matrix effects in the mass spectrometer.
Introduction to Internal Standards in Prostaglandin Analysis
Prostaglandins are a class of lipid signaling molecules involved in a wide range of physiological and pathological processes. Their accurate quantification in biological matrices is essential for research and drug development. Stable isotope-labeled internal standards, particularly deuterated analogs of the analytes, are considered the gold standard for LC-MS/MS-based quantification. These standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. They co-elute with the analyte, experiencing similar extraction recovery and ionization suppression or enhancement, thus providing reliable correction.
Commonly used deuterated internal standards for prostaglandin analysis include Prostaglandin E2-d4 (PGE2-d4), Prostaglandin D2-d4 (PGD2-d4), and Prostaglandin F2α-d4 (PGF2α-d4). Bimatoprost, a synthetic analog of PGF2α, is used therapeutically, and its deuterated form, this compound, presents a potential internal standard for the analysis of PGF2α and related compounds due to its structural similarity.
Comparison of this compound with Other Deuterated Internal Standards
While direct, head-to-head comparative studies of this compound against other prostaglandin internal standards for a broad panel of analytes are not extensively available in the peer-reviewed literature, we can infer its potential performance based on its structural characteristics and data from studies using other deuterated standards.
Key Considerations for Internal Standard Selection:
-
Structural Similarity: The internal standard should be as structurally similar to the analyte as possible to ensure similar chromatographic behavior and ionization response.
-
Mass Difference: The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic cross-talk, typically at least 3-4 Da.
-
Isotopic Purity: The deuterated standard should have high isotopic purity to minimize interference with the non-deuterated analyte.
-
Commercial Availability: The internal standard must be readily available in a pure and well-characterized form.
Bimatoprost is a PGF2α analog, making this compound a theoretically suitable internal standard for PGF2α analysis. The primary structural difference is the ethylamide group at the C-1 position in Bimatoprost instead of a carboxylic acid in PGF2α. While this alters its polarity, the core cyclopentane ring and the two hydroxylated side chains are highly similar.
Table 1: Performance of Commonly Used Deuterated Internal Standards for Prostaglandin Analysis
The following table summarizes the performance of established deuterated internal standards for their respective prostaglandin analytes as reported in various studies. This data provides a benchmark for the expected performance of a suitable internal standard.
| Internal Standard | Analyte(s) | Matrix | Method | Accuracy (%) | Precision (%RSD) | Citation |
| PGE2-d4 | PGE2, PGD2 | Cell Culture Supernatant | LC-MS/MS | 97.2 - 100.8 | < 5 | [1] |
| PGE2-d4 | PGE2 | Mouse Brain | LC-MS/MS | 97.0 | Not Reported | [2] |
| PGD2-d4 | PGD2 | Cell Culture Supernatant | LC-MS/MS | 99.4 - 100.4 | < 2.5 | [1] |
| PGD2-d4 | PGD2 | Serum, Urine | LC-MS/MS | 95.7 - 103.3 | 8.8 - 10.2 | [3] |
| Bimatoprost-d5 & Bimatoprost acid-d4 | Bimatoprost & Bimatoprost acid | Aqueous Humor | HPLC-MS/MS | 88 - 112 | Not Reported | [4] |
Table 2: Theoretical Comparison of this compound and PGF2α-d4 for PGF2α Analysis
This table provides a theoretical comparison of this compound and the commonly used PGF2α-d4 as internal standards for the quantification of PGF2α.
| Feature | This compound | PGF2α-d4 |
| Analyte | PGF2α (and other F-series prostaglandins) | PGF2α |
| Structural Similarity to PGF2α | High (PGF2α analog with modified C-1) | Identical (isotope-labeled) |
| Potential for Differential Matrix Effects | Higher, due to polarity difference from the ethylamide group.[5][6] | Lower, as it is chemically identical to the analyte. |
| Commercial Availability | Available as Bimatoprost (free acid)-d4.[7] | Readily available from various suppliers. |
| Primary Application in Literature | As an internal standard for Bimatoprost and its metabolites.[4] | As an internal standard for PGF2α. |
Discussion:
The ideal internal standard is the deuterated analog of the analyte itself (e.g., PGF2α-d4 for PGF2α analysis). This is because it ensures the most similar physicochemical properties, leading to identical behavior during sample processing and analysis, thereby providing the most accurate correction.
This compound, specifically the free acid form (17-phenyl trinor PGF2α-d4), is a viable alternative, particularly if PGF2α-d4 is unavailable or if a single internal standard is desired for a panel that includes PGF2α and its synthetic analogs. However, researchers must be aware that the difference in the C-1 functional group (amide vs. carboxylic acid) can lead to slight differences in extraction recovery and chromatographic retention time. This could potentially result in differential matrix effects, where the internal standard and the analyte are not affected by ionization suppression or enhancement to the same degree.[5] Therefore, thorough method validation is crucial when using a structural analog like this compound as an internal standard for a different parent molecule.
Prostaglandin Synthesis and Signaling Pathway
The following diagram illustrates the general pathway for the synthesis of prostaglandins from arachidonic acid and the subsequent signaling of Prostaglandin E2 (PGE2) through its receptors.
Caption: Prostaglandin synthesis from arachidonic acid and downstream signaling of PGE2 via its receptors.
Experimental Protocols
The following is a generalized protocol for the quantification of prostaglandins in a biological matrix using LC-MS/MS with a deuterated internal standard. This protocol should be optimized and validated for the specific analyte, matrix, and instrumentation used.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect biological samples (e.g., plasma, urine, cell culture supernatant) and store them immediately at -80°C to prevent degradation of prostaglandins.
-
Internal Standard Spiking: Thaw samples on ice. To a 500 µL aliquot of the sample, add a known amount (e.g., 20 µL of a 100 ng/mL solution) of the deuterated internal standard (e.g., this compound or PGF2α-d4).
-
Acidification: Acidify the sample to pH 3-4 with a dilute acid (e.g., 1 M citric acid or formic acid) to protonate the carboxylic acid group of the prostaglandins, which aids in their retention on the SPE column.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the prostaglandins with 1 mL of methanol or methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: General workflow for prostaglandin extraction from biological samples.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the prostaglandins.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandins containing a carboxylic acid group. For amidated compounds like Bimatoprost, positive mode may also be suitable.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. For example:
-
3. Data Analysis
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Conclusion and Recommendations
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte remains the most robust approach for the accurate quantification of prostaglandins. Therefore, for the analysis of PGF2α, PGF2α-d4 is the preferred internal standard.
This compound (in its free acid form) can be considered a suitable alternative for PGF2α analysis, especially in the context of analyzing both endogenous PGF2α and its synthetic analogs. Its structural similarity is a key advantage. However, due to the difference in the C-1 functional group, it is imperative that the analytical method is thoroughly validated to ensure that the use of this structural analog does not introduce a bias in the results. This validation should include rigorous assessment of recovery, matrix effects, precision, and accuracy.
For researchers developing new methods for prostaglandin analysis, the choice of internal standard should be guided by a balance of analyte similarity, commercial availability, and the specific requirements of the study. When using a structural analog like this compound, a comprehensive validation is not just a recommendation but a necessity to ensure data of the highest quality and reliability.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Guide to the Cross-Validation of Bimatoprost Immunoassay with LC-MS/MS using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical testing, the accurate quantification of pharmaceutical compounds is paramount for pharmacokinetic studies, drug development, and clinical monitoring. Bimatoprost, a prostaglandin analog used to reduce intraocular pressure and for cosmetic applications, requires sensitive and specific analytical methods for its measurement in biological matrices. This guide provides a comprehensive comparison of two prominent analytical techniques: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on the cross-validation of a hypothetical Bimatoprost immunoassay against a validated LC-MS/MS method utilizing a deuterated internal standard.
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like Bimatoprost due to its high selectivity, sensitivity, and accuracy. The use of a deuterated internal standard (e.g., Bimatoprost-d5) is crucial as it mimics the analyte's chemical behavior during sample preparation and ionization, correcting for matrix effects and variability in the analytical process.
Experimental Protocol: A Validated LC-MS/MS Method
This protocol is a composite based on established methodologies for Bimatoprost quantification in biological matrices such as plasma, aqueous humor, and cosmetic serums.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the biological sample (e.g., plasma), add 20 µL of the deuterated internal standard (Bimatoprost-d5) solution.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bimatoprost: Precursor ion (m/z) -> Product ion (m/z)
-
Bimatoprost-d5: Precursor ion (m/z) -> Product ion (m/z)
-
-
3. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the known concentrations of Bimatoprost standards.
Performance Characteristics of the LC-MS/MS Method
The following table summarizes the typical performance of a validated LC-MS/MS method for Bimatoprost.
| Parameter | Typical Performance of LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 pg/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 pg/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Selectivity | High, minimal interference from matrix components. |
| Throughput | Moderate, dependent on sample preparation and run time. |
The Alternative: Bimatoprost Immunoassay
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), offer a high-throughput and often more cost-effective alternative to LC-MS/MS. These assays rely on the specific binding of an antibody to the target analyte.
Hypothetical Experimental Protocol: Bimatoprost Competitive ELISA
1. Plate Coating:
-
Coat a 96-well microplate with a Bimatoprost-protein conjugate and incubate overnight.
-
Wash the plate to remove unbound conjugate.
2. Competitive Binding:
-
Add standards, controls, and unknown samples to the wells, followed by a specific anti-Bimatoprost antibody.
-
Incubate to allow competition between the free Bimatoprost in the sample and the coated Bimatoprost for antibody binding.
3. Detection:
-
Wash the plate to remove unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
4. Data Analysis:
-
Measure the absorbance using a microplate reader.
-
The signal is inversely proportional to the concentration of Bimatoprost in the sample.
-
A standard curve is generated to determine the concentration in unknown samples.
Expected Performance Characteristics of a Bimatoprost Immunoassay
| Parameter | Expected Performance of Immunoassay |
| Lower Limit of Quantification (LLOQ) | 10 - 50 pg/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 pg/mL |
| Linearity | Typically sigmoidal, requires a 4-parameter logistic fit. |
| Accuracy (% Bias) | Within ±20% (±25% at LLOQ) |
| Precision (% CV) | < 20% (< 25% at LLOQ) |
| Selectivity | Potential for cross-reactivity with structurally related molecules. |
| Throughput | High, suitable for screening large numbers of samples. |
Cross-Validation: Bridging the Gap
According to regulatory guidelines from agencies like the FDA, cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study. The goal is to ensure that the data from both methods are comparable and reliable.
Cross-Validation Experimental Design
-
Sample Selection: A set of at least 20 clinical or preclinical samples spanning the analytical range should be analyzed by both the immunoassay and the LC-MS/MS method.
-
Data Comparison: The concentration values obtained from both methods are plotted against each other.
-
Acceptance Criteria: The agreement between the two methods is assessed using statistical analysis, such as linear regression and Bland-Altman plots. A high correlation coefficient (e.g., r > 0.9) and a small mean bias are indicative of good agreement.
Visualizing the Workflow
To illustrate the cross-validation process, the following diagram outlines the key steps.
Caption: Workflow for the cross-validation of a Bimatoprost immunoassay against an LC-MS/MS method.
Conclusion: Choosing the Right Tool for the Job
Both immunoassay and LC-MS/MS are powerful tools for the quantification of Bimatoprost, each with its own set of advantages and limitations.
-
LC-MS/MS offers unparalleled selectivity and sensitivity, making it the preferred method for regulatory submissions and studies requiring high accuracy, such as pivotal pharmacokinetic and toxicokinetic studies.
-
Immunoassay provides a high-throughput and cost-effective solution, ideal for large-scale screening, preliminary studies, and situations where the highest level of accuracy is not the primary concern.
A thorough cross-validation is imperative to understand the relationship between the data generated by both methods. This ensures data integrity and allows for the appropriate application of each technique in the drug development process. By following a rigorous validation plan, researchers can confidently select the most suitable analytical method for their specific needs, ultimately contributing to the successful development of new therapies.
Inter-laboratory comparison of Bimatoprost quantification methods
A Comparative Guide to Bimatoprost Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Bimatoprost in various matrices, supported by experimental data from published studies. The information is intended to assist researchers in selecting the most appropriate method for their specific application, whether in pharmaceutical quality control, pharmacokinetic studies, or cosmetic product analysis.
Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, is a potent ocular hypotensive agent used in the treatment of glaucoma and as a popular eyelash growth enhancer.[1][2] Accurate and precise quantification is crucial for ensuring product quality, evaluating biological disposition, and monitoring for unapproved use in cosmetics. The most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The selection of a quantification method often depends on the required sensitivity and the complexity of the sample matrix. LC-MS/MS offers significantly lower detection limits, making it ideal for biological samples where concentrations are minute. HPLC-UV is a robust and cost-effective alternative for analyzing pharmaceutical formulations with higher concentrations of the active ingredient.
Below is a summary of reported performance data for various Bimatoprost quantification methods.
Table 1: Inter-laboratory Comparison of Bimatoprost Quantification Method Performance
| Analytical Method | Matrix/Sample Type | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 0.2 - 500 pg/mL | 0.2 pg/mL | 0.5 pg/mL | >90% | <3% (at LLOQ) | [3] |
| LC-MS/MS | Cosmetic Serum | 0.25 - 50 ng/mL | 0.01 mg/kg | 0.03 mg/kg | Not Reported | <3.7% | |
| LC-MS/MS | Cosmetic Serum | 1 - 500 µg/g | Not Reported | Not Reported | >90% | <11% | [4][5] |
| LC-MS/MS | Aqueous Humour (Bimatoprost Acid) | Not Reported | Not Reported | 1.3 nM (0.5 ng/mL) | Not Reported | Not Reported | |
| RP-HPLC-UV | Ophthalmic Solution | 0.05 - 15 µg/mL | 0.0152 µg/mL | 0.0461 µg/mL | 98.83 - 99.38% | 0.11 - 0.35% | [1] |
| RP-HPLC-UV | Ophthalmic Solution | 6 - 18 µg/mL | Not Reported | Not Reported | Not Reported | 0.30% | |
| UPLC-UV | Bulk Drug/API | Not Reported | Not Reported | Not Reported | 99.11 - 100.94% | Not Reported |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; LLOQ: Lower Limit of Quantification; RP: Reverse Phase; UPLC: Ultra-Performance Liquid Chromatography; API: Active Pharmaceutical Ingredient.
Experimental Protocols & Methodologies
Detailed and validated protocols are the foundation of reproducible quantitative analysis. Below are summaries of methodologies cited in the comparison table.
LC-MS/MS Method for Human Plasma
This high-sensitivity method is designed for pharmacokinetic studies, capable of detecting picogram levels of Bimatoprost.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 400 µL of human plasma, add spiked Bimatoprost standards.
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.
-
Add 4 mL of 80:20 (v/v) ethyl acetate/n-hexane, vortex for 10 minutes, and centrifuge.
-
Collect the supernatant and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 150 µL of 30:70 (v/v) acetonitrile/5mM ammonium formate.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
LC-MS/MS Method for Cosmetic Serums
This method is tailored for screening and quantifying Bimatoprost and other prostaglandin analogs that may be present as unlisted additives in cosmetic products.[4][5]
-
Sample Preparation (Solvent Extraction):
-
To 100 mg of cosmetic serum, add an internal standard (e.g., Reserpine).
-
Add 995 µL of a 50:50 (v/v) mixture of the initial mobile phase components.
-
Ultrasonicate for 10 minutes, then centrifuge at 3000 x g for 5 minutes.
-
Inject 10 µL of the clear supernatant into the LC-MS/MS system.[4]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Bimatoprost Transitions: m/z 398.1 > 362.1 (Quantification), m/z 398.1 > 317.0 (Confirmation).[5]
-
RP-HPLC-UV Method for Ophthalmic Solutions
A robust and widely accessible method for quality control and assay of Bimatoprost in pharmaceutical formulations.[1]
-
Sample Preparation:
-
Accurately transfer a known volume of the ophthalmic solution into a volumetric flask.
-
Add an internal standard (e.g., Agomelatine).
-
Dilute to the final volume with the mobile phase. Sonicate if necessary to ensure dissolution.[1]
-
-
Chromatographic Conditions:
Visualizations: Pathways and Workflows
Bimatoprost (PGF2α Analog) Signaling Pathway
Bimatoprost exerts its biological effects by acting on the Prostaglandin F2α (FP) receptor. This interaction triggers a cascade of intracellular signaling events.[2][6] The binding to the G-protein-coupled FP receptor primarily activates the Phospholipase C (PLC) pathway, leading to downstream cellular responses.[7]
Caption: PGF2α signaling pathway activated by Bimatoprost.
General Workflow for Inter-Laboratory Method Comparison
A cross-validation or inter-laboratory comparison is essential to ensure that different analytical methods or laboratories produce comparable results for the same analyte.[8] This process involves a structured workflow to systematically evaluate method performance.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. jchps.com [jchps.com]
- 2. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 3. sciex.com [sciex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Deuterium's Influence: A Comparative Guide to Bimatoprost Fragmentation in Mass Spectrometry
For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of pharmaceutical compounds and their isotopically labeled analogs is crucial for developing robust analytical methods. This guide provides a detailed comparison of the mass spectrometric fragmentation of Bimatoprost and its deuterated counterpart, supported by experimental data, to elucidate the impact of deuterium isotope effects.
Bimatoprost, a synthetic prostamide analog, is widely used for the treatment of glaucoma and ocular hypertension. In bioanalytical and metabolism studies, deuterated Bimatoprost is often employed as an internal standard for accurate quantification. The substitution of hydrogen with deuterium atoms can, however, influence the fragmentation pathways of the molecule in a mass spectrometer, a phenomenon known as the deuterium isotope effect. This effect arises primarily from the greater bond strength of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, which can alter the relative abundance of fragment ions or favor alternative fragmentation routes.
This guide presents a comparative analysis of the fragmentation of Bimatoprost and Bimatoprost-d5, offering valuable insights for method development and data interpretation in mass spectrometry-based assays.
Quantitative Fragmentation Data
The following table summarizes the key multiple reaction monitoring (MRM) transitions observed for Bimatoprost and its deuterated analog, Bimatoprost-d5, in positive ion mode electrospray ionization (ESI) mass spectrometry.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Bimatoprost | 416.5 [M+H]⁺ | 398.3 | [1] |
| Bimatoprost | 416.5 [M+H]⁺ | 289.2 | [1] |
| Bimatoprost | 416.5 [M+H]⁺ | 362.3 | [2] |
| Bimatoprost-d5 | 421.5 [M+H]⁺ | 367.3 | [2] |
Deciphering the Fragmentation Pathways
The fragmentation of Bimatoprost in positive ion ESI-MS typically involves the loss of small neutral molecules such as water (H₂O) and moieties from the ethyl amide group. The observed product ions for unlabeled Bimatoprost at m/z 398.3 and 362.3 correspond to the loss of water and the ethyl amide group, respectively. The ion at m/z 289.2 represents a more complex fragmentation involving cleavage of the prostaglandin core.
For Bimatoprost-d5, where five hydrogen atoms are replaced by deuterium, a clear isotopic shift is observed in the fragmentation pattern. The precursor ion shifts from m/z 416.5 to 421.5, as expected. The corresponding fragment ion at m/z 367.3 indicates that the deuterium labels are retained on this particular fragment.[2] This observation is critical for selecting appropriate MRM transitions for deuterated internal standards to avoid isotopic crosstalk and ensure accurate quantification. The stability of the C-D bond can influence the relative abundance of these fragments compared to the unlabeled compound, a key consideration in quantitative analysis.
Experimental Protocols
The data presented in this guide are based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. A representative experimental protocol is detailed below.
Sample Preparation:
Bimatoprost and Bimatoprost-d5 standards are prepared in a suitable organic solvent, such as methanol or acetonitrile, to create stock solutions. Working solutions are then made by diluting the stock solutions to the desired concentrations in the initial mobile phase. For analysis of biological samples, a protein precipitation or liquid-liquid extraction step is typically employed to remove matrix interferences.
Liquid Chromatography (LC):
Chromatographic separation is achieved using a reverse-phase C18 column. A gradient elution is commonly used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of Bimatoprost from other matrix components and ensure a stable spray in the mass spectrometer source.
Mass Spectrometry (MS):
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for analysis. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for Bimatoprost and its deuterated internal standard. Key source parameters such as capillary voltage, source temperature, and gas flows are optimized to maximize the signal intensity for the analytes. Collision energy is optimized for each MRM transition to achieve efficient fragmentation.
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of Bimatoprost and its deuterated analog using LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS analysis.
Signaling Pathway of Bimatoprost Action
While the focus of this guide is on the analytical aspects, it is relevant to understand the biological context of Bimatoprost. Bimatoprost is a prostamide F2α analog that is thought to lower intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways. The exact signaling mechanisms are complex and involve prostanoid receptors.
Caption: Bimatoprost's mechanism of action.
References
- 1. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 2. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bimatoprost and Latanoprost in Ocular Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two leading prostaglandin analogs, Bimatoprost and Latanoprost, for the management of elevated intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. The following sections present supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of their respective performance in ocular tissues.
Data Presentation: Efficacy and Safety Profile
The efficacy of Bimatoprost and Latanoprost in reducing intraocular pressure has been extensively evaluated in numerous clinical trials. Bimatoprost has been shown to provide a statistically significant greater reduction in IOP compared to Latanoprost.[1][2][3] Both medications are generally well-tolerated, though they present different side effect profiles.[2][4]
Table 1: Comparative Efficacy in Intraocular Pressure (IOP) Reduction
| Study / Parameter | Bimatoprost 0.03% | Latanoprost 0.005% | Key Findings & Citations |
| Mean IOP Reduction (from baseline) | 7.7 mm Hg (31.5%) at 1 month; 7.0 mm Hg (28.5%) at 2 months | 6.4 mm Hg (26.4%) at 1 month; 5.7 mm Hg (23.4%) at 2 months | Bimatoprost demonstrated a greater mean IOP reduction from baseline compared to Latanoprost.[5] |
| Overall Mean IOP Reduction (3 months) | 3.4 mm Hg (19.9%) | 2.3 mm Hg (14.6%) | In patients with normal-tension glaucoma, Bimatoprost was more effective in lowering IOP.[6] |
| Percentage of Patients Achieving Target IOP (≤ 17 mm Hg at 8:00 AM) | 53% | 43% | A higher percentage of patients treated with Bimatoprost reached the target IOP.[7] |
| Between-Group Difference in Mean IOP | - | - | The difference in mean IOP between the two drugs ranged from 0 to 1.5 mm Hg, with Bimatoprost generally showing lower mean IOPs.[2][3] |
Table 2: Comparative Safety and Side Effect Profile
| Adverse Event | Bimatoprost | Latanoprost | Key Findings & Citations |
| Conjunctival Hyperemia | More common and frequently reported.[1][2][3][8] | Less common compared to Bimatoprost.[9] | A meta-analysis of 13 randomized controlled trials concluded that Latanoprost is associated with a lower incidence of conjunctival hyperemia.[9][10] |
| Eyelash Growth | More common.[1] | Also occurs, but may be less frequent.[4] | Bimatoprost is FDA-approved for eyelash growth (Latisse). |
| Iris Pigmentation Changes | Can occur, may be permanent.[4] | Higher incidence of iris pigmentation changes may occur.[4] | Both drugs can cause a gradual increase in brown pigmentation of the iris.[4] |
| Headache | Less frequent.[7] | More frequent.[7] | One study reported headache to be more common with Latanoprost.[7] |
Experimental Protocols
The following outlines a typical methodology for a comparative clinical trial evaluating the efficacy and safety of Bimatoprost and Latanoprost.
Study Design: A multicenter, randomized, double-masked, parallel-group clinical trial.[1][7]
Participants: Patients with ocular hypertension or open-angle glaucoma. Key inclusion criteria often include an untreated IOP between 22-34 mmHg, with no more than a 2 mmHg difference between eyes.[5] A washout period for any previous glaucoma medications is typically required before baseline measurements.[1][6]
Treatment:
-
Group 1: Bimatoprost 0.03% ophthalmic solution, one drop administered once daily in the evening.[1][7]
-
Group 2: Latanoprost 0.005% ophthalmic solution, one drop administered once daily in the evening.[1][7]
-
Duration: Treatment periods in comparative studies typically range from 1 to 6 months.[2][3]
Outcome Measures:
-
Primary Efficacy Endpoint: Mean change from baseline in diurnal IOP at specified time points (e.g., 8:00 AM, 12:00 PM, 4:00 PM) at the end of the study period.[1][6]
-
Secondary Efficacy Endpoints:
-
Safety and Tolerability: Assessed through ophthalmologic examinations, including evaluation of conjunctival hyperemia, and recording of all adverse events at each study visit.[1]
Ocular Distribution Analysis: To understand the concentration-activity relationships, human ocular tissues (aqueous humor, cornea, sclera, iris, and ciliary body) can be collected from patients undergoing enucleation for intraocular tumors not affecting the anterior globe.[11] Patients are randomized to receive a single topical dose of either Bimatoprost or Latanoprost at 1, 3, 6, or 12 hours prior to surgery.[11] The concentrations of the drugs and their active metabolites in the collected tissues are then measured using liquid chromatography-tandem mass spectrometry.[11]
Mandatory Visualizations
Signaling Pathways
Bimatoprost and Latanoprost are both prostaglandin analogs that lower IOP by increasing the outflow of aqueous humor.[4][8] Latanoprost primarily enhances the uveoscleral outflow pathway, while Bimatoprost is understood to increase outflow through both the uveoscleral and trabecular meshwork pathways.[8][12][13]
References
- 1. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bimatoprost versus latanoprost in lowering intraocular pressure in glaucoma and ocular hypertension: results from parallel-group comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medicalsparx.com [medicalsparx.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. A 3-month clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-month comparison of bimatoprost and latanoprost in patients with glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cheapmedicineshop.com [cheapmedicineshop.com]
- 9. Conjunctival hyperaemia with the use of latanoprost versus other prostaglandin analogues in patients with ocular hypertension or glaucoma: a meta-analysis of randomised clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of human ocular distribution of bimatoprost and latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Bimatoprost Utilizing Bimatoprost-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of Bimatoprost, with a particular focus on the use of its deuterated analog, Bimatoprost-d4, as an internal standard. The information presented herein is intended to assist researchers in selecting and implementing the most suitable analytical techniques for their specific study requirements.
Superior Accuracy and Precision with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative analysis of Bimatoprost by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to significantly improved accuracy and precision compared to methods that use non-deuterated internal standards or no internal standard at all.
While direct comparative studies are limited, the validation data from various published methods demonstrate the superior performance of LC-MS/MS methods employing a deuterated internal standard. These methods consistently achieve lower limits of quantification and high levels of accuracy and precision, which are crucial for pharmacokinetic and other sensitive studies.
Comparative Analysis of Bimatoprost Quantification Methods
The following tables summarize the performance characteristics of different analytical methods for Bimatoprost quantification.
Table 1: Comparison of LC-MS/MS Methods for Bimatoprost Quantification
| Parameter | Method with this compound Internal Standard | Method with Non-Deuterated Internal Standard (Reserpine) |
| Linearity Range | 0.2 - 800 pg/mL[1] | 1 - 500 µg/g[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL[1] | Not explicitly stated for Bimatoprost, but the linearity starts at 1 µg/g.[2] |
| Limit of Detection (LOD) | 0.2 pg/mL[1] | Not explicitly stated for Bimatoprost.[2] |
| Accuracy | Within 88-112% of the nominal value.[3] | Always lower than 11% error.[2][4] |
| Precision (%CV) | <3% at LLOQ[1], <6% for all concentration levels[1] | Always lower than 11%.[2][4] |
| Matrix | Human Plasma[1], Aqueous Humour[3] | Cosmetic Serums[2][4] |
Table 2: Comparison of HPLC-UV Methods for Bimatoprost Quantification
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 |
| Linearity Range | 50 - 250 µg/mL[5] | 75 - 225 µg/ml for Levodopa (Bimatoprost not specified)[5] |
| Limit of Quantification (LOQ) | 0.416 µg/ml[5] | Not specified for Bimatoprost. |
| Limit of Detection (LOD) | 0.137 µg/ml[5] | Not specified for Bimatoprost. |
| Accuracy (% Recovery) | 99.08 - 101.5%[5] | Not specified for Bimatoprost. |
| Precision (%RSD) | Intraday: 0.62%, Interday: 0.45%[5] | <2% (for Levodopa, Carbidopa, and Entacapone)[5] |
| Internal Standard | Not Used | Not Used |
| Matrix | Pharmaceutical Dosage Forms[5] | Pharmaceutical Dosage Forms[5] |
Experimental Protocols
Key Experiment: Bimatoprost Quantification in Human Plasma using LC-MS/MS with this compound
This protocol provides a general framework based on methodologies that utilize a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Spike 400 µL of human plasma with Bimatoprost standards and a fixed concentration of this compound internal standard.
-
Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.
-
Add 4 mL of 80:20 (v/v) ethyl acetate/n-hexane, vortex for 10 minutes, and centrifuge at 1204 rcf for 5 minutes.
-
Collect the supernatant and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the dried residue in 150 µL of 30:70 (v/v) acetonitrile/5mM ammonium formate in water.
2. Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium formate.
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: 20 µL.
3. Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bimatoprost: Specific precursor to product ion transition.
-
This compound: Specific precursor to product ion transition.
-
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of Bimatoprost to this compound against the concentration of the Bimatoprost standards.
-
Determine the concentration of Bimatoprost in the unknown samples from the calibration curve.
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological activity of Bimatoprost, the following diagrams are provided.
Caption: Experimental workflow for Bimatoprost quantification.
Caption: Bimatoprost's mechanism of action in the eye.
Bimatoprost, a prostamide F2α analog, lowers intraocular pressure by binding to prostamide receptors in the eye.[1] This interaction triggers intracellular signaling cascades that lead to the remodeling of the extracellular matrix in the trabecular meshwork and relaxation of the ciliary muscle.[1] These effects enhance both the trabecular and uveoscleral outflow of aqueous humor, resulting in a reduction of intraocular pressure.[1]
References
- 1. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 2. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
Regulatory guidelines for the use of stable isotope-labeled standards in bioanalysis
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in bioanalytical method development. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) and other alternatives, supported by regulatory guidelines, experimental data, and detailed protocols to ensure the accuracy and reliability of bioanalytical results.
The use of an appropriate internal standard (IS) is fundamental in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during sample processing and analysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on bioanalytical method validation, with a strong recommendation for the use of SIL-ISs, particularly for mass spectrometric detection.[2][3]
A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This structural identity with the analyte ensures that the SIL-IS co-elutes and experiences similar matrix effects, leading to more accurate and precise quantification.[1][4] Alternative internal standards, such as structural analogs or homologs, may be used when a SIL-IS is not available; however, their physicochemical differences from the analyte can introduce variability.[5]
The Regulatory Landscape: A Harmonized Preference for SIL-IS
International guidelines, including the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, emphasize the need for well-characterized and fully validated analytical methods to ensure reliable data for regulatory submissions. These guidelines universally recommend the use of a SIL-IS when using mass spectrometry due to its ability to effectively compensate for variability in the analytical process.[2][3]
The FDA's guidance on bioanalytical method validation and its Q&A document on internal standard responses underscore the importance of monitoring the IS response to identify potential issues with data accuracy.[2] Similarly, the EMA's guideline highlights the need for high isotopic purity of the SIL-IS and the absence of isotopic exchange.[3]
Head-to-Head Comparison: SIL-IS vs. Alternative Internal Standards
The theoretical superiority of SIL-ISs is well-documented in scientific literature, with experimental data demonstrating improved assay performance compared to structural analogs.[6]
Key Performance Parameters: A Data-Driven Comparison
The following table summarizes a comparison of key performance parameters between a SIL-IS and a structural analog internal standard from a study by Stokvis et al. (2005) for the analysis of the depsipeptide kahalalide F.
| Performance Parameter | Structural Analog IS | Stable Isotope-Labeled IS (SIL-IS) | Regulatory Acceptance Criteria (Typical) |
| Accuracy (Bias %) | 96.8% | 100.3% | ±15% of nominal value (except LLOQ) |
| Precision (SD) | 8.6% | 7.6% | ≤15% CV (except LLOQ) |
Data sourced from Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.[6]
The data clearly indicates that the SIL-IS provided a significant improvement in both the accuracy and precision of the assay.[6]
The "Why": Understanding the Mechanisms of Superiority
The following diagram illustrates the rationale behind the preference for SIL-IS in LC-MS bioanalysis.
Figure 1: Comparative workflow of SIL-IS and Analog IS.
As depicted, the SIL-IS, being structurally identical to the analyte, behaves similarly throughout the analytical process, from sample preparation and chromatographic separation to mass spectrometric detection.[7] This co-elution and similar ionization behavior are crucial for accurately compensating for matrix effects, which are a common source of variability in bioanalysis.[8] In contrast, a structural analog may elute at a different retention time and exhibit different ionization efficiency, leading to inadequate correction for these variabilities.[4]
Experimental Protocols: A Guide to Key Validation Experiments
To ensure the reliability of a bioanalytical method, a series of validation experiments must be performed. Below are detailed methodologies for key experiments.
Accuracy and Precision Assessment
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Prepare Quality Control (QC) Samples: Spike a blank biological matrix with the analyte at a minimum of four concentration levels:
-
Lower Limit of Quantitation (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC
-
-
Prepare Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with the analyte at 6-8 different concentration levels, bracketing the expected concentration range of the study samples.
-
Analysis:
-
On at least three separate days, analyze one set of calibration standards and at least five replicates of each QC concentration level.
-
Process and analyze the samples using the developed LC-MS/MS method, adding the internal standard to all samples (except the double blank) and calibration standards.
-
-
Data Evaluation:
-
Calculate the concentration of the QC samples using the calibration curve.
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (%Bias). The mean value should be within ±15% of the nominal value for all QCs, except for the LLOQ, where it should be within ±20%.
-
Precision: Expressed as the coefficient of variation (CV, %). The CV should not exceed 15% for all QCs, except for the LLOQ, where it should not exceed 20%.
-
Matrix Effect Evaluation
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and IS at the same concentrations as Set A.
-
Set C: Matrix from at least six different sources, processed and then spiked with the analyte and IS at the same concentrations as Set A.
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Data Evaluation:
-
Matrix Factor (MF): Calculate the MF for the analyte and the IS by dividing the peak area in the presence of matrix (Set B) by the peak area in the neat solution (Set A).
-
MF = Peak Area (Set B) / Peak Area (Set A)
-
-
IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
-
Acceptance Criteria: The CV of the IS-normalized MF across the different matrix sources should not be greater than 15%.
-
The following diagram illustrates the workflow for a matrix effect experiment.
Figure 2: Experimental workflow for matrix effect evaluation.
Conclusion: Making an Informed Decision
The selection of an internal standard is a cornerstone of robust bioanalytical method development. Regulatory guidelines and a wealth of scientific evidence strongly advocate for the use of stable isotope-labeled internal standards in LC-MS-based bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process provides superior accuracy and precision, ultimately leading to more reliable data for critical drug development decisions. While the initial cost and availability of SIL-ISs can be a consideration, the long-term benefits of data integrity and regulatory compliance often outweigh these factors. When a SIL-IS is not feasible, a thorough validation of an alternative internal standard is paramount to understand and mitigate any potential impact on the quality of the bioanalytical data.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. scispace.com [scispace.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Matrix Effect | PPT [slideshare.net]
Safety Operating Guide
Navigating the Safe Disposal of Bimatoprost-d4 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Bimatoprost-d4, a deuterated analog of the synthetic prostamide Bimatoprost, requires careful handling and disposal to prevent potential environmental contamination and ensure compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the primary guidelines under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for controlled substances, although Bimatoprost is not currently scheduled.[2][3] It is crucial to note that many states have their own, often more stringent, regulations.[1][4] Therefore, consulting with your institution's Environmental Health and Safety (EHS) office is a mandatory first step.
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on safety data sheets and federal regulations. Always prioritize your local and institutional procedures.
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Segregation of Waste:
-
Do not mix this compound waste with general laboratory or household trash.[1]
-
Segregate the waste into designated, clearly labeled containers for hazardous chemical waste.
-
-
Small Quantities (Residual amounts in containers, contaminated materials):
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as hazardous waste.
-
Contaminated Materials: Items such as gloves, absorbent pads, and pipette tips that have come into contact with this compound should be placed in a sealed, labeled hazardous waste bag or container.
-
-
Bulk Quantities (Unused or expired product):
-
Bulk amounts of this compound must be disposed of as hazardous chemical waste.
-
Do not flush down the drain or toilet.[4][9] This practice can lead to the contamination of waterways, as sewage treatment systems may not effectively remove such compounds.[4]
-
The substance should be packed in its original or a compatible, tightly sealed container. Ensure the container is clearly labeled with the chemical name ("this compound") and a hazardous waste label.
-
-
Waste Collection and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor. These entities will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[2][3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. It is not a substitute for professional advice from your institution's Environmental Health and Safety department. Always comply with all applicable local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. fishersci.com [fishersci.com]
- 6. Bimatoprost - Safety Data Sheet [chemicalbook.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. medline.com [medline.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
